1-Methoxy-3-phenylurea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33026-74-3 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-methoxy-3-phenylurea |
InChI |
InChI=1S/C8H10N2O2/c1-12-10-8(11)9-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11) |
InChI Key |
RTQBQRBTYCSFAR-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methoxy-1-methyl-3-phenylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methoxy-1-methyl-3-phenylurea, a compound of interest in various chemical and pharmaceutical research fields. This document details the synthetic pathway, experimental protocols, and in-depth characterization data.
Compound Identification and Properties
1-Methoxy-1-methyl-3-phenylurea, also known as N-methoxy-N-methyl-N'-phenylurea, is a urea derivative with the chemical formula C₉H₁₂N₂O₂.[1][2] Key identification and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1576-17-6 | [2] |
| Molecular Weight | 180.20 g/mol | [1] |
| Melting Point | 61-62 °C | [2][3] |
| Appearance | White solid | |
| IUPAC Name | 1-methoxy-1-methyl-3-phenylurea | [1] |
Synthesis of 1-Methoxy-1-methyl-3-phenylurea
The synthesis of 1-methoxy-1-methyl-3-phenylurea can be achieved through a multi-step process. A common pathway involves the initial formation of phenyl isocyanate, followed by a reaction with a hydroxylamine derivative and subsequent methylation. While various methods exist for the synthesis of urea derivatives, a general and effective approach is outlined below.
Synthetic Pathway
The synthesis is typically carried out in three main stages:
-
Step 1: Synthesis of Phenyl Isocyanate. This intermediate is commonly synthesized from aniline and phosgene or a phosgene equivalent. Due to the hazardous nature of phosgene, alternative methods using reagents like triphosgene are often employed.
-
Step 2: Synthesis of 1-Hydroxy-3-phenylurea. Phenyl isocyanate is then reacted with a hydroxylamine salt, such as hydroxylamine sulfate, in an aqueous solution to form the N-hydroxyurea derivative.
-
Step 3: Methylation to Yield 1-Methoxy-1-methyl-3-phenylurea. The final step involves the methylation of both the nitrogen and oxygen atoms of the hydroxyurea intermediate. A suitable methylating agent, such as dimethyl sulfate, is used in this step to yield the target compound.
Experimental Workflow: Synthesis of 1-Methoxy-1-methyl-3-phenylurea
Caption: Synthetic workflow for 1-methoxy-1-methyl-3-phenylurea.
Experimental Protocols
The following protocols are generalized procedures based on common organic synthesis techniques for urea derivatives. Researchers should adapt these methods based on laboratory conditions and safety protocols.
Step 1: Synthesis of Phenyl Isocyanate (Illustrative)
In a well-ventilated fume hood, a solution of aniline in an appropriate inert solvent (e.g., toluene) is prepared. A phosgene equivalent, such as triphosgene, is added portion-wise at a controlled temperature. The reaction is monitored by a suitable technique (e.g., TLC or GC) until completion. The resulting phenyl isocyanate solution is typically used directly in the next step without isolation.
Step 2: Synthesis of 1-Hydroxy-3-phenylurea
To a solution of hydroxylamine sulfate in water, a base (e.g., sodium hydroxide solution) is added to adjust the pH. The solution of phenyl isocyanate from the previous step is then added dropwise while maintaining the temperature and pH of the reaction mixture. The product, 1-hydroxy-3-phenylurea, precipitates out of the solution and can be collected by filtration, washed, and dried.
Step 3: Synthesis of 1-Methoxy-1-methyl-3-phenylurea
The dried 1-hydroxy-3-phenylurea is suspended in a suitable solvent. A methylating agent, such as dimethyl sulfate, is added, followed by the slow addition of a base (e.g., sodium hydroxide solution) to facilitate the reaction. The reaction mixture is stirred until completion, after which the product is isolated by extraction and purified, for example, by recrystallization.
Characterization of 1-Methoxy-1-methyl-3-phenylurea
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methoxy protons, N-methyl protons, and the protons of the phenyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the phenyl ring, and the methyl and methoxy carbons. |
| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (urea), C-N stretching, and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (180.0899 g/mol ).[1] |
Spectroscopic Data (Reference)
Researchers should perform their own spectral analysis and compare the obtained data with these reference spectra for confirmation.
Safety and Handling
1-Methoxy-1-methyl-3-phenylurea is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 1-methoxy-1-methyl-3-phenylurea. The outlined synthetic pathway and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. It is recommended that researchers consult the primary literature for more detailed experimental procedures and to adapt the protocols to their specific laboratory settings.
References
An In-depth Technical Guide to 1-Methoxy-3-phenylurea: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 1-Methoxy-3-phenylurea. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Structure and Identification
This compound is a substituted urea derivative characterized by a phenyl group and a methoxy group attached to the urea backbone. Its structure is defined by the presence of a phenyl ring bonded to one of the urea nitrogens, and a methoxy and a methyl group attached to the other nitrogen.
IUPAC Name: 1-methoxy-1-methyl-3-phenylurea[1] Synonyms: N-Methoxy-N-methyl-N'-phenylurea, Methoxyfenuron[1][2]
The chemical structure can be represented by the following SMILES string: CN(C(=O)NC1=CC=CC=C1)OC[1][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1576-17-6 | [1][2][3] |
| Molecular Formula | C9H12N2O2 | [1][2][3] |
| Molecular Weight | 180.20 g/mol | [1] |
| Melting Point | 61-62 °C | [2][3] |
| Density | 1.18 g/cm³ (Predicted) | [2][3] |
| XLogP3 | 1.3 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 180.089877630 Da | [1][3] |
Experimental Protocols
Synthesis of Phenylureas: A General Approach
While a specific protocol for the synthesis of this compound was not detailed in the provided search results, a general one-step synthesis for N,N'-disubstituted ureas can be adapted. This method involves the carbonylation of an amine followed by the addition of another amine. A plausible synthetic route for phenylureas is outlined below, based on similar syntheses.[5]
Reaction Scheme: A common method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine. For this compound, this would involve the reaction of phenyl isocyanate with N,O-dimethylhydroxylamine.
Experimental Details (Hypothetical):
-
Reaction Setup: To a stirred solution of N,O-dimethylhydroxylamine in an anhydrous aprotic solvent such as tetrahydrofuran (THF), an equimolar amount of phenyl isocyanate is added dropwise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting materials are consumed.
-
Workup: Upon completion, the reaction mixture is quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
An established reverse-phase HPLC method is available for the analysis of this compound.[6]
Chromatographic Conditions:
-
Column: Newcrom R1[6]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[6]
-
Detection: The method is suitable for use with various detectors, including Diode Array Detectors (DAD) and Mass Spectrometry (MS).[6]
This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[6]
Spectroscopic Data
Spectroscopic data for this compound is available from various sources, which is crucial for structural elucidation and confirmation.
-
1H NMR and 13C NMR: Spectral data are available and have been recorded on instruments such as a BRUKER AC-300.[1]
-
Infrared (IR) Spectroscopy: FTIR spectra have been documented.[1]
Biological and Toxicological Context
While specific biological activity for this compound is not extensively detailed in the initial search, it is important to note that the phenylurea class of compounds includes many herbicides.[7] These compounds often act by inhibiting photosynthesis. The environmental fate and potential toxicity of phenylurea herbicides are areas of active research.[7][8][9]
From a safety perspective, this compound is classified as harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[2]
Conclusion
This technical guide has summarized the core chemical properties, structure, and analytical methods for this compound. The provided data tables and experimental workflow diagrams offer a foundational resource for researchers and scientists. Further investigation into the specific biological activities and potential applications of this compound is warranted.
References
- 1. N-Methoxy-N-methyl-N'-phenylurea | C9H12N2O2 | CID 74092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-methoxy-1-methyl-3-phenylurea from JHECHEM CO LTD - ECHEMI [echemi.com]
- 3. 1-Methoxy-1-methyl-3-phenylurea|lookchem [lookchem.com]
- 4. PubChemLite - 1-methoxy-1-methyl-3-phenylurea (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. 1-Methoxy-1-methyl-3-phenylurea | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Molecular Choreography: A Technical Guide to the Mechanism of Action of 1-Methoxy-3-phenylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-3-phenylurea belongs to the phenylurea class of compounds, which are recognized for their significant biological activities, particularly within the plant kingdom. While direct experimental data on this compound is limited, extensive research on structurally analogous phenylurea derivatives strongly indicates its primary mechanism of action as a modulator of cytokinin signaling. This technical guide synthesizes the current understanding of how phenylurea compounds, and by extension this compound, exert their effects at a molecular level. The core mechanism involves the inhibition of cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for cytokinin degradation. This inhibition leads to an increase in endogenous cytokinin levels, subsequently activating cytokinin signaling pathways that regulate cell division, differentiation, and various developmental processes. Furthermore, some phenylurea derivatives have been shown to directly interact with cytokinin receptors. This guide provides an in-depth exploration of these mechanisms, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Modulation of Cytokinin Homeostasis
The central mechanism of action of phenylurea compounds revolves around their ability to interfere with cytokinin homeostasis, primarily through the inhibition of cytokinin oxidase/dehydrogenase (CKX).
1.1. Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX)
CKX is a flavoenzyme that catalyzes the irreversible degradation of cytokinins, thereby playing a crucial role in regulating their cellular concentrations. Phenylurea derivatives, including likely this compound, act as competitive inhibitors of CKX.[1] By binding to the active site of the enzyme, they prevent the degradation of natural cytokinins such as zeatin and isopentenyladenine.[1] This inhibition leads to an accumulation of endogenous cytokinins, thereby amplifying cytokinin-mediated physiological responses.
1.2. Direct Interaction with Cytokinin Receptors
In addition to CKX inhibition, some phenylurea derivatives, such as Thidiazuron (TDZ), have been demonstrated to directly bind to and activate cytokinin receptors like ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) and AHK4 (also known as CRE1).[2][3] These receptors are key components of the cytokinin signaling pathway. The binding of a ligand initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors and the expression of cytokinin-responsive genes. While it is not confirmed for this compound, its structural similarity to other active phenylureas suggests a potential for direct receptor interaction.
Quantitative Data on Phenylurea Cytokinin Activity
Table 1: Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX) by Phenylurea Derivatives
| Compound | CKX Isoform | IC50 (µM) | Reference |
| Diphenylurea (DPU) | Maize CKX1 | ~10 | [4] |
| N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU) | Maize ZmCKX1 | Competitive Inhibitor | [5] |
| Thidiazuron (TDZ) | Arabidopsis AtCKX2 | ~0.1 | [6] |
| Diphenylurea Derivatives | Maize and Arabidopsis CKX isoforms | 10⁻⁸ M range | [4][7] |
Table 2: Binding Affinities of Phenylurea Derivatives to Cytokinin Receptors
| Compound | Receptor | Kd (nM) | Reference |
| Thidiazuron (TDZ) | AHK3 | Strong Competitor | [2][8] |
| Thidiazuron (TDZ) | CRE1/AHK4 | Strong Competitor | [2][8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for characterizing the activity of phenylurea cytokinins.
Caption: Cytokinin Signaling Pathway and Phenylurea Interference.
Caption: Experimental Workflow for Characterizing Phenylurea Cytokinin Activity.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of phenylurea cytokinins.
4.1. Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition Assay
This protocol is adapted from established spectrophotometric methods for determining CKX activity.
Objective: To determine the inhibitory effect of this compound on CKX activity and to calculate its IC50 value.
Materials:
-
Recombinant or purified CKX enzyme (e.g., from maize or Arabidopsis).
-
Cytokinin substrate: N6-(2-isopentenyl)adenine (iP).
-
Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP).
-
Reaction buffer: 100 mM McIlvaine buffer, pH 6.0.
-
This compound stock solution (in DMSO).
-
96-well microplate reader.
Procedure:
-
Prepare a reaction mixture containing 100 mM McIlvaine buffer (pH 6.0) and 50 µM iP substrate.
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells of a 96-well plate. Include a control with DMSO only.
-
Add the CKX enzyme to each well to initiate the reaction.
-
Add the electron acceptor DCPIP to the reaction mixture.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the decrease in absorbance of DCPIP at 600 nm, which corresponds to its reduction by the enzymatic reaction.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
4.2. Live-Cell Cytokinin-Binding Assay
This protocol is based on a competitive binding assay using E. coli expressing a cytokinin receptor.[9]
Objective: To assess the ability of this compound to bind to cytokinin receptors.
Materials:
-
E. coli strain (e.g., KMI001) expressing a cytokinin receptor (e.g., CRE1/AHK4).[9]
-
[³H]-trans-zeatin ([³H]tZ) as the radiolabeled ligand.
-
Unlabeled trans-zeatin (tZ) for competition.
-
This compound stock solution (in DMSO).
-
M9 liquid medium.
-
Scintillation counter.
Procedure:
-
Grow overnight cultures of the receptor-expressing E. coli at 25°C in M9 liquid medium.[9]
-
For each sample, combine 1 ml of the cell culture with 3 pmol of [³H]tZ.[9]
-
Add varying concentrations of unlabeled this compound (e.g., 0.1 nM to 50 µM) or unlabeled tZ (for the standard curve).[9] A negative control should contain only DMSO.[9]
-
Incubate the samples for 30 minutes at 4°C to allow binding to reach equilibrium.[9]
-
Centrifuge the samples (e.g., 8,000 rpm, 4 min, 4°C) and discard the supernatant.[9]
-
Resuspend the bacterial pellet in 50 µl of deionized water and add 1 ml of scintillation cocktail.[9]
-
Measure the radioactivity using a scintillation counter.
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled tZ) from total binding.
-
Analyze the competition data to determine the binding affinity (Ki) of this compound for the cytokinin receptor.
4.3. In Vitro Callus Induction and Shoot Regeneration Assay
This protocol provides a general framework for assessing the cytokinin-like activity of this compound in plant tissue culture.
Objective: To evaluate the ability of this compound to promote cell division (callus formation) and differentiation (shoot regeneration) in plant explants.
Materials:
-
Sterile plant explants (e.g., cotyledons, hypocotyls, or leaf discs).
-
Basal salt medium (e.g., Murashige and Skoog - MS medium).
-
Sucrose.
-
Gelling agent (e.g., agar or gellan gum).
-
Auxin (e.g., 1-Naphthaleneacetic acid - NAA, or Indole-3-acetic acid - IAA).
-
This compound stock solution (filter-sterilized).
-
Sterile petri dishes and culture vessels.
Procedure:
-
Callus Induction:
-
Prepare MS medium supplemented with a fixed concentration of auxin (e.g., 0.5 mg/L NAA) and varying concentrations of this compound (e.g., 0.01, 0.1, 1.0, 10 µM). Include a control with auxin only and a positive control with a known cytokinin like BAP or zeatin.
-
Adjust the pH of the medium to 5.7-5.8 before autoclaving.
-
Place the sterile explants onto the solidified medium in petri dishes.
-
Incubate the cultures in the dark at 25 ± 2°C.
-
After 3-4 weeks, record the percentage of callus induction and the morphology of the callus.
-
-
Shoot Regeneration:
-
Prepare MS medium with a lower auxin-to-cytokinin ratio. This can be achieved by reducing the auxin concentration or using a range of this compound concentrations (e.g., 0.1, 1.0, 5.0, 10 µM) with a low, fixed level of auxin (e.g., 0.1 mg/L NAA).
-
Transfer the induced calli to the shoot regeneration medium.
-
Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.
-
After 4-6 weeks, record the percentage of calli forming shoots and the average number of shoots per explant.
-
Conclusion
While direct experimental evidence for this compound is still emerging, the wealth of data on related phenylurea compounds provides a strong foundation for understanding its mechanism of action. The primary mode of action is anticipated to be the inhibition of cytokinin oxidase/dehydrogenase, leading to increased endogenous cytokinin levels. A secondary mechanism may involve the direct activation of cytokinin receptors. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the empirical investigation and validation of the precise molecular interactions and physiological effects of this compound. This knowledge is critical for its potential applications in agriculture, biotechnology, and as a tool for dissecting the intricacies of plant development.
References
- 1. Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Properties and Features of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and Biochemical Characterization of a Cytokinin Oxidase from Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New diphenylurea-derived cytokinin oxidase/ dehydrogenase inhibitors for plant tissue culture | International Society for Horticultural Science [ishs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Live-Cell Cytokinin-Binding Assay [bio-protocol.org]
The Ascending Trajectory of 1-Methoxy-3-phenylurea Derivatives in Therapeutic Innovation
A Technical Guide for Researchers and Drug Development Professionals
The 1-methoxy-3-phenylurea scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This in-depth technical guide explores the synthesis, potential applications, and mechanisms of action of these compounds, with a particular focus on their promising anticancer properties. By providing a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the exploration of this versatile chemical class.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several reliable methods. A common and efficient approach involves the reaction of a substituted aniline with an appropriate isocyanate.[1][2]
One straightforward method for synthesizing 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea involves a one-step carbonylation reaction. This process utilizes triphosgene in the presence of triethylamine, followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate.[1] An alternative two-step synthesis is also viable, which first involves the preparation of a carbamate intermediate.[1]
Another general and effective one-pot methodology for the synthesis of hetero/aryl-urea derivatives employs chlorosulfonyl isocyanate. In this procedure, a hetero/aryl amine is reacted with chlorosulfonyl isocyanate, followed by in situ hydrolysis with hydrochloric acid to yield the desired urea derivative.
A widely applicable synthetic protocol for producing aryl pyridin-2-yl phenylureas begins with the nucleophilic attack of an amino-substituted aromatic ketone on an isocyanate under reflux conditions. This is followed by a cyclization reaction with various aldehydes in the presence of ethyl cyanoacetate and ammonium acetate.[3] For the synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, a multistep process is employed. This involves the initial preparation of a phenyl(substituted phenyl)carbamate, followed by reaction with aminoisoindoline-1,3-dione.[2]
Potential Applications in Oncology
Derivatives of this compound have shown significant promise as anticancer agents, exhibiting potent activity against a range of cancer cell lines. The urea moiety is adept at forming hydrogen bonds with biological receptors, a key feature for drug-receptor interactions.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | A549 | Non-small cell lung cancer | 2.39 ± 0.10 | |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | HCT-116 | Colon cancer | 3.90 ± 0.33 | |
| N-(3-methoxyphenyl) derivative | RXF-393 | Renal cancer | 17.88 ± 1.32 | |
| N-(3-methoxyphenyl) derivative | HOP-92 | Non-small cell lung cancer | 29.37 ± 1.87 | |
| 1,3,4-thiadiazole derivative with 3,4,5-trimethoxyphenyl group | MCF-7 | Breast cancer | 6.6 | [4] |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | EKVX | Non-small cell lung cancer | >10 (75.46% growth inhibition at 10 µM) | [2] |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | CAKI-1 | Renal cancer | >10 (78.52% growth inhibition at 10 µM) | [2] |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | UACC-62 | Melanoma | >10 (80.81% growth inhibition at 10 µM) | [2] |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | MCF7 | Breast cancer | >10 (83.48% growth inhibition at 10 µM) | [2] |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | LOX IMVI | Melanoma | >10 (84.52% growth inhibition at 10 µM) | [2] |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | ACHN | Renal cancer | >10 (89.61% growth inhibition at 10 µM) | [2] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of many this compound derivatives are attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two of the most significant targets are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met signaling pathways.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates multiple downstream signaling cascades that are crucial for angiogenesis.[5] Key downstream pathways include:
-
PLCγ-PKC-MAPK Cascade: Activation of Phospholipase C gamma (PLCγ) leads to the activation of Protein Kinase C (PKC) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway (RAF-MEK-ERK), which promotes cell proliferation.
-
PI3K-Akt Pathway: The Phosphoinositide 3-kinase (PI3K)-Akt pathway is activated, leading to cell survival and increased permeability.
-
FAK and p38 MAPK Pathways: Activation of Focal Adhesion Kinase (FAK) and p38 MAPK is critical for endothelial cell migration.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates a range of cellular signaling pathways implicated in proliferation, motility, migration, and invasion. Dysregulation of the HGF/c-Met pathway is a hallmark of many cancers.[6][7] Key downstream cascades include:
-
RAS-MAPK Pathway: This pathway is crucial for cell proliferation.
-
PI3K/Akt Pathway: This cascade is primarily responsible for cell survival signals.[7]
-
STAT3 Pathway: Direct binding of STAT3 to c-Met leads to its phosphorylation, dimerization, and nuclear translocation, resulting in tubulogenesis and invasion.[7]
Experimental Protocols
To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Synthesis of 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea Derivatives
This protocol outlines a general procedure for the synthesis of a specific class of phenylurea derivatives.
Materials:
-
Appropriate substituted aniline
-
Appropriate aryl isocyanate or isocyanate precursor (e.g., triphosgene)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., flash chromatography)
Procedure:
-
Preparation of Isocyanate (if not commercially available): a. To a stirred solution of the starting amine and a base (e.g., triethylamine) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen), add a solution of the isocyanate precursor (e.g., triphosgene) dropwise at a controlled temperature (e.g., 0-5 °C). b. Stir the reaction mixture at room temperature for a specified time to ensure complete formation of the isocyanate.
-
Urea Formation: a. To a solution of the appropriate aniline in an anhydrous solvent, add the prepared or commercial aryl isocyanate. b. Stir the mixture at room temperature until the reaction is complete, monitoring the progress by a suitable method (e.g., Thin Layer Chromatography (TLC)).
-
Work-up and Purification: a. Remove the solvent under reduced pressure. b. Subject the resulting residue to purification, typically by flash chromatography, using an appropriate eluent system (e.g., hexanes and ethyl acetate).
-
Characterization: a. Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the desired cancer cell lines into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. b. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. After the 24-hour incubation, replace the medium in the wells with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent). c. Incubate the plates for a further 48 or 72 hours.
-
MTT Addition and Incubation: a. Following the treatment period, add 10-20 µL of MTT solution to each well. b. Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plates for 15-30 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. b. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Efficacy: Human Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of a test compound in an in vivo mouse model.[8][9][10]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Positive control (a known anticancer drug)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Tumor Cell Implantation: a. Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ to 1 x 10⁷ cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: a. Monitor the mice regularly for tumor growth. b. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: a. Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. b. Administer the vehicle control to the control group and the positive control to a separate group, following the same schedule.
-
Monitoring and Measurement: a. Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice as an indicator of toxicity. c. Observe the general health and behavior of the animals throughout the study.
-
Study Termination and Analysis: a. At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration of treatment), euthanize the mice. b. Excise the tumors and measure their final weight. c. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. d. Perform statistical analysis to determine the significance of the observed antitumor effects.
This comprehensive guide provides a foundational understanding of the potential of this compound derivatives in drug discovery, particularly in the field of oncology. The detailed protocols and pathway diagrams are intended to serve as valuable resources for researchers dedicated to advancing the therapeutic applications of this promising class of compounds.
References
- 1. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea [mdpi.com]
- 2. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. ijpbs.com [ijpbs.com]
Technical Guide: Osimertinib (NNEWRFHYQPTQKR-UHFFFAOYSA-N)
Audience: Researchers, Scientists, and Drug Development Professionals
Compound Identification
The InChIKey NNEWRFHYQPTQKR-UHFFFAOYSA-N corresponds to Osimertinib , a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1]
-
Chemical Name: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
-
Synonyms: AZD9291, Tagrisso™
-
Molecular Formula: C₂₈H₃₃N₇O₂
-
Mechanism: Osimertinib is a kinase inhibitor that selectively and irreversibly binds to mutant forms of EGFR, including the T790M resistance mutation, L858R, and exon 19 deletions, at concentrations significantly lower than those required to inhibit wild-type EGFR.[2][3]
Quantitative Data
Pharmacokinetic Properties
Osimertinib exhibits linear pharmacokinetics, with exposure increasing proportionally with dose.[2] Steady state is typically achieved after 15 days of daily administration.[2]
| Parameter | Value | Unit | Citation(s) |
| Mean Half-Life (t½) | ~48 | hours | [1][4] |
| Oral Clearance (CL/F) | 14.2 - 14.3 | L/hr | [1][5] |
| Mean Volume of Distribution (Vd) | 918 - 986 | L | [1][4] |
| Time to Max Concentration (Cmax) | ~6 | hours | [1] |
| Plasma Protein Binding | 95 | % | [1] |
| Metabolism | Primarily via CYP3A4/5 (oxidation and dealkylation) | - | [1][4] |
| Excretion | ~68% in feces, ~14% in urine | % of dose | [1][5] |
Metabolites: Two pharmacologically active metabolites, AZ7550 and AZ5104, have been identified.[1] At steady state, they circulate at approximately 10% of the parent osimertinib concentration.[1][4] AZ5104 is noted to be more potent against both mutant and wild-type EGFR than the parent compound.[1]
Clinical Efficacy & Potency
Osimertinib demonstrates high potency against clinically relevant EGFR mutations while sparing wild-type (WT) EGFR, which contributes to its manageable safety profile.[4][6]
| Target / Cell Line | Metric | Value | Unit | Citation(s) |
| EGFR (T790M/L858R) | Affinity vs WT-EGFR | ~200x higher | - | [1] |
| T790M Mutant Cell Lines | Mean IC₅₀ | <15 | nM | [6] |
| Wild-Type EGFR Cell Lines | Mean IC₅₀ | 480 - 1865 | nM | [6] |
| AURA3 Trial (Second-Line) | Median PFS | 11.0 | months | [6] |
| FLAURA Trial (First-Line) | Median Overall Survival | 38.6 | months | [7] |
| FLAURA2 Trial (First-Line + Chemo) | Median Overall Survival | 47.5 | months | [8][9] |
Mechanism of Action & Signaling Pathways
Osimertinib functions by irreversibly inhibiting mutated EGFR. This action prevents the binding of ATP to the kinase domain, thereby blocking EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.[10] The primary pathways inhibited are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[10][11]
EGFR Inhibition Pathway
The diagram below illustrates the mechanism by which Osimertinib inhibits signaling in EGFR-mutated cells.
Mechanisms of Acquired Resistance
Despite its efficacy, resistance to osimertinib eventually develops through various mechanisms. These can be broadly categorized as EGFR-dependent (on-target) or EGFR-independent (off-target/bypass pathways).[6][12]
Key Experimental Protocols
Central Confirmation of T790M Mutation for Clinical Trial Enrollment
A crucial step for patient enrollment in pivotal trials like AURA2 was the central confirmation of the EGFR T790M resistance mutation.[6]
-
Objective: To confirm the presence of the T790M mutation in tumor tissue or plasma to determine patient eligibility for osimertinib treatment.
-
Methodology:
-
Sample Collection: A tumor biopsy or circulating tumor DNA (ctDNA) from a plasma sample is obtained from the patient who has progressed on a prior EGFR TKI.[6]
-
DNA Extraction: DNA is extracted from the collected tissue or plasma sample using standardized laboratory procedures.
-
Mutation Analysis: The extracted DNA is analyzed using a validated diagnostic test. The AURA2 trial specifically utilized the cobas® EGFR Mutation Test v2 .[6]
-
Confirmation: A positive result for the T790M mutation confirms the patient's eligibility for the trial.
-
Workflow Visualization:
-
Assessment of Interstitial Lung Disease (ILD)/Pneumonitis
Given that ILD/Pneumonitis is a serious adverse event associated with osimertinib, rigorous monitoring protocols are essential in clinical practice.[13][14]
-
Objective: To monitor, diagnose, and manage potential ILD/Pneumonitis in patients receiving osimertinib.
-
Methodology:
-
Baseline Assessment: Before initiating treatment, assess patient history for pre-existing pulmonary conditions.
-
Routine Monitoring: At each patient visit, actively monitor for new or worsening pulmonary symptoms such as dyspnea, cough, and fever.[14]
-
Symptom Onset: If a patient presents with indicative pulmonary symptoms, immediately interrupt osimertinib treatment.[14]
-
Radiological Evaluation: Perform a chest CT scan to investigate for signs of ILD/Pneumonitis (e.g., ground-glass opacities).
-
Differential Diagnosis: Rule out other potential causes, including disease progression, pulmonary embolism, and infection.
-
Confirmation & Management: If ILD/Pneumonitis is confirmed, permanently discontinue osimertinib treatment.[14] Initiate corticosteroid therapy as clinically indicated.
-
Summary and Conclusion
Osimertinib (InChIKey: NNEWRFHYQPTQKR-UHFFFAOYSA-N) is a highly selective, third-generation EGFR TKI that has become a standard of care for patients with EGFR-mutated non-small cell lung cancer, particularly those harboring the T790M resistance mutation.[6][] Its mechanism of irreversible inhibition of key downstream signaling pathways provides significant clinical benefit.[10] However, the eventual development of acquired resistance through on-target and off-target mechanisms remains a clinical challenge, necessitating ongoing research into combination therapies and next-generation inhibitors.[12][16] The quantitative data on its pharmacokinetics and clinical efficacy underscore its potent and targeted profile. Adherence to strict experimental and safety monitoring protocols, such as those for mutation confirmation and management of adverse events like ILD, is critical for optimizing patient outcomes.[6][14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer | Scilit [scilit.com]
- 4. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Final FLAURA2 Analysis Confirms First-Line Benefit of Osimertinib-Chemotherapy in EGFR-Positive NSCLC - The ASCO Post [ascopost.com]
- 9. emjreviews.com [emjreviews.com]
- 10. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 11. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 14. bccancer.bc.ca [bccancer.bc.ca]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to N-Methoxy-N-methyl-N′-phenylurea (CAS No. 1576-17-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxy-N-methyl-N′-phenylurea, with the CAS Registry Number 1576-17-6, is a chemical compound belonging to the phenylurea class. Phenylurea derivatives are a significant group of molecules with diverse applications, most notably as herbicides. This technical guide provides a comprehensive overview of the available experimental data on N-Methoxy-N-methyl-N′-phenylurea, focusing on its chemical properties, biological activity, and metabolic pathways. The information is curated to be a valuable resource for researchers and professionals involved in agricultural science, environmental science, and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-Methoxy-N-methyl-N′-phenylurea is presented in Table 1. This data is essential for understanding the compound's behavior in experimental settings and in the environment.
| Property | Value | Source |
| CAS Registry Number | 1576-17-6 | N/A |
| Molecular Formula | C₉H₁₂N₂O₂ | N/A |
| Molecular Weight | 180.20 g/mol | N/A |
| IUPAC Name | 1-methoxy-1-methyl-3-phenylurea | N/A |
| Synonyms | N-Methoxy-N-methyl-N′-phenylurea, Methoxyfenuron | N/A |
| Melting Point | 61-62 °C | N/A |
| LogP | 1.3 | N/A |
| Hydrogen Bond Donor Count | 1 | N/A |
| Hydrogen Bond Acceptor Count | 2 | N/A |
| Rotatable Bond Count | 2 | N/A |
Biological Activity and Mechanism of Action
N-Methoxy-N-methyl-N′-phenylurea is classified as a phenylurea herbicide. The primary mechanism of action for this class of herbicides is the inhibition of photosynthesis in target plant species.
Inhibition of Photosynthesis
Phenylurea herbicides are known to disrupt the photosynthetic electron transport chain in plants. They act by binding to the D1 protein of the photosystem II (PSII) complex in the thylakoid membranes of chloroplasts. This binding blocks the electron flow from quinone A (QA) to quinone B (QB), thereby inhibiting the reduction of plastoquinone. The interruption of this critical step in the light-dependent reactions of photosynthesis leads to a halt in ATP and NADPH production, ultimately causing plant death due to energy starvation and oxidative stress.
Metabolic Pathways and Degradation
The environmental fate and metabolism of N-Methoxy-N-methyl-N′-phenylurea are crucial for assessing its persistence and potential impact on non-target organisms. Microbial degradation is a key process in the breakdown of this compound in soil and aquatic environments.
Enzymatic Hydrolysis
Studies on related N-methoxy-N-methyl substituted phenylurea herbicides have shown that they can be metabolized by various soil microorganisms. A primary degradation pathway involves the enzymatic hydrolysis of the urea bridge. Specific bacterial enzymes, known as phenylurea hydrolases (such as PuhA, PuhB, and HylA), are capable of cleaving the molecule.[1]
The degradation can proceed through two main routes:
-
Direct Hydrolysis: The urea bond is directly cleaved to yield aniline and a methoxy-methyl-carbamate derivative.
-
Sequential N-Dealkylation and Hydrolysis: The compound may first undergo N-demethylation or N-demethoxylation, followed by the hydrolysis of the urea linkage.
A logical workflow for the microbial degradation of N-Methoxy-N-methyl-N′-phenylurea is depicted below.
References
Unveiling the Herbicidal Potential of 1-Methoxy-3-phenylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-3-phenylurea is a phenylurea compound with potential herbicidal properties. This technical guide provides an in-depth analysis of its core herbicidal characteristics, drawing parallels with the well-studied herbicide Linuron. The focus is on its mechanism of action as a Photosystem II inhibitor, supported by detailed experimental protocols for its investigation and evaluation. This document serves as a foundational resource for researchers engaged in the discovery and development of novel herbicidal agents.
Introduction
The phenylurea class of herbicides represents a significant group of compounds utilized in agriculture for weed management. Their primary mode of action involves the inhibition of photosynthesis, a fundamental process for plant viability. This compound belongs to this chemical family and is structurally related to the commercial herbicide Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea).[1][2][3] Consequently, it is anticipated to exhibit a similar mechanism of action and herbicidal effects. This guide explores the herbicidal properties of this compound, providing a technical framework for its scientific investigation.
Core Mechanism of Action: Photosystem II Inhibition
The principal target of this compound is Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.[4][5] By interfering with the photosynthetic electron transport chain, it effectively halts the plant's ability to convert light energy into chemical energy.
The specific inhibitory action involves the binding of the molecule to the D1 protein of the PSII complex.[4][6] This binding event obstructs the quinone (QB) binding site, which in turn blocks the transfer of electrons from QA to QB. This disruption of electron flow leads to a series of detrimental downstream effects:
-
Cessation of Energy Production: The interruption of the electron transport chain prevents the synthesis of ATP and NADPH, the energy currency required for carbon fixation in the Calvin cycle.[6]
-
Oxidative Stress: The blockage of electron transfer promotes the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS inflict severe oxidative damage to cellular components, leading to lipid peroxidation, protein denaturation, and ultimately, cell death.
-
Increased Chlorophyll Fluorescence: The accumulation of reduced QA due to the blocked electron flow results in an increase in chlorophyll fluorescence. This biophysical parameter can be quantitatively measured to assess the inhibitory potency of the herbicide.
Caption: Signaling pathway of Photosystem II inhibition by this compound.
Anticipated Herbicidal Efficacy
Based on the activity of the related compound Linuron, this compound is expected to be effective against a broad spectrum of annual broadleaf and grassy weeds.[4] Its efficacy can be quantified through various metrics, including the half-maximal effective concentration (EC₅₀) for photosynthesis inhibition and the half-maximal growth reduction (GR₅₀) for pre- and post-emergent applications.
Table 1: Illustrative EC₅₀ Values for Photosynthesis Inhibition (Based on Linuron Data)
| Plant Species | Common Name | Expected EC₅₀ Range (µM) |
| Amaranthus retroflexus | Redroot Pigweed | 1.0 - 2.0 |
| Chenopodium album | Common Lambsquarters | 1.5 - 3.0 |
| Setaria viridis | Green Foxtail | 3.0 - 5.0 |
| Triticum aestivum | Wheat | 10.0 - 20.0 |
| Zea mays | Corn | 15.0 - 30.0 |
Table 2: Anticipated Pre-emergent Herbicidal Activity (GR₅₀) (Based on Linuron Data)
| Weed Species | Common Name | Expected GR₅₀ Range (g/ha) |
| Abutilon theophrasti | Velvetleaf | 120 - 180 |
| Ipomoea hederacea | Ivyleaf Morningglory | 180 - 250 |
| Sorghum halepense | Johnsongrass | 220 - 300 |
| Echinochloa crus-galli | Barnyardgrass | 250 - 350 |
Table 3: Anticipated Post-emergent Herbicidal Activity (GR₅₀) (Based on Linuron Data)
| Weed Species | Common Name | Expected GR₅₀ Range (g/ha) |
| Amaranthus retroflexus | Redroot Pigweed | 80 - 120 |
| Chenopodium album | Common Lambsquarters | 100 - 150 |
| Setaria viridis | Green Foxtail | 150 - 200 |
| Ambrosia artemisiifolia | Common Ragweed | 200 - 250 |
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of the herbicidal properties of this compound.
Determination of EC₅₀ for Photosynthesis Inhibition
Objective: To quantify the concentration of this compound that inhibits photosynthetic activity by 50%.
Materials:
-
Test plant leaf discs
-
Phosphate buffer (pH 7.2)
-
Serial dilutions of this compound in a suitable solvent (e.g., DMSO)
-
Pulse-Amplitude-Modulation (PAM) chlorophyll fluorometer
-
Controlled environment growth chamber
Procedure:
-
Prepare a range of this compound concentrations in phosphate buffer, including a solvent control.
-
Excise uniform leaf discs from healthy, dark-adapted plants.
-
Incubate the leaf discs in the respective treatment solutions for a defined period (e.g., 1-2 hours) in the dark.
-
Measure the maximum quantum yield of PSII (Fv/Fm) using the PAM fluorometer.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Plot the inhibition percentage against the logarithm of the herbicide concentration to determine the EC₅₀ value from the resulting dose-response curve.
Caption: Experimental workflow for EC₅₀ determination of photosynthesis inhibition.
Pre-Emergent Herbicidal Activity Assay
Objective: To evaluate the effect of this compound on seed germination and early seedling growth.
Materials:
-
Test weed species seeds
-
Potting medium (soil or sand)
-
Pots or trays
-
Formulated this compound for soil application
-
Greenhouse or controlled environment chamber
Procedure:
-
Fill pots with a standardized amount of potting medium.
-
Sow a predetermined number of seeds at a uniform depth.
-
Apply the formulated herbicide to the soil surface at various rates. Include an untreated control.
-
Water the pots and place them in a controlled environment.
-
After a specified period (e.g., 14-21 days), assess the herbicidal effects by measuring parameters such as emergence rate, shoot height, and biomass (fresh and dry weight).
-
Calculate the GR₅₀ value by plotting the growth reduction against the herbicide application rate.
Post-Emergent Herbicidal Activity Assay
Objective: To determine the efficacy of this compound on established seedlings.
Materials:
-
Young, actively growing test weed plants
-
Formulated this compound for foliar application
-
Laboratory spray chamber
-
Greenhouse or controlled environment chamber
Procedure:
-
Grow test plants to a consistent growth stage (e.g., 2-4 true leaves).
-
Apply the herbicide formulation to the foliage at various rates using a laboratory spray chamber to ensure uniform coverage. Include an untreated control.
-
Return the plants to a controlled environment.
-
Observe the plants for visual signs of injury (e.g., chlorosis, necrosis) over a period of 14-21 days.
-
Harvest the above-ground biomass and determine the fresh and dry weights.
-
Calculate the GR₅₀ value from the dose-response data of biomass reduction.
Caption: Logical workflow for post-emergent herbicidal activity assessment.
Conclusion
This compound, as a member of the phenylurea family of herbicides, is a promising candidate for weed management due to its anticipated mode of action as a Photosystem II inhibitor. The technical information and experimental protocols outlined in this guide provide a robust framework for its comprehensive evaluation. Further investigations into its spectrum of activity, crop selectivity, and environmental fate are essential to fully characterize its potential as a novel herbicidal active ingredient. The close structural and functional relationship to Linuron provides a valuable predictive model for guiding this research.
References
- 1. Linuron - Wikipedia [en.wikipedia.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pomais.com [pomais.com]
- 5. Inhibition of Photosystem II and Chlorella Growth by 1-(m-t-butylacetamidophenyl)-3-methyl-3-methoxy urea | Weed Science | Cambridge Core [cambridge.org]
- 6. cals.cornell.edu [cals.cornell.edu]
Early Discovery Research on N-Methoxy-N-methyl-N'-phenylurea and its Analogs: A Technical Guide
Disclaimer: Early discovery research data specifically for N-Methoxy-N-methyl-N'-phenylurea is limited in publicly available literature. This guide focuses on the core chemical structure and draws upon extensive research conducted on its close structural analogs, primarily the phenylurea herbicides linuron and metobromuron, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information presented herein should be considered representative of this class of N-methoxy-N-methyl-substituted phenylurea compounds.
Introduction
N-Methoxy-N-methyl-N'-phenylurea belongs to the phenylurea class of chemical compounds. While specific research on the parent compound is sparse, its derivatives, characterized by substitutions on the phenyl ring, have been extensively studied, particularly for their biological activity as herbicides. This technical guide provides a detailed overview of the synthesis, mechanism of action, and biological effects of this chemical scaffold, with a focus on well-documented analogs.
Chemical Synthesis and Properties
The synthesis of N-methoxy-N-methyl-N'-phenylurea and its derivatives generally involves the reaction of a substituted phenyl isocyanate with N,O-dimethylhydroxylamine. Alternatively, a substituted phenylcarbamyl chloride can be reacted with N,O-dimethylhydroxylamine in the presence of a base like pyridine.[1]
Table 1: Physicochemical Properties of N-Methoxy-N-methyl-N'-phenylurea
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[2] |
| Molecular Weight | 180.20 g/mol | PubChem[2] |
| CAS Number | 1576-17-6 | PubChem[2] |
| IUPAC Name | 1-methoxy-1-methyl-3-phenylurea | PubChem[2] |
| Melting Point | 61-62 °C | Echemi[3] |
| LogP | 1.29 | SIELC Technologies[4] |
Biological Activity and Mechanism of Action
The most well-documented biological activity of N-methoxy-N-methyl-substituted phenylureas is their herbicidal action, which stems from the inhibition of photosynthesis.[5][6] Additionally, some compounds in this class have been shown to interact with mammalian receptors, indicating potential for other biological effects.
Herbicidal Activity: Photosystem II Inhibition
Phenylurea herbicides are potent inhibitors of Photosystem II (PSII) in plants and cyanobacteria.[5][6][7] They bind to the D1 protein of the PSII complex, specifically at the QB-binding niche, thereby blocking the electron transport chain from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This disruption of electron flow halts photosynthesis and leads to the formation of reactive oxygen species, ultimately causing cellular damage and plant death.[5]
Table 2: Herbicidal Activity of N-Methoxy-N-methyl-N'-phenylurea Analogs
| Compound | Target | Assay | IC50 / Activity | Source |
| Linuron | Photosystem II | Thylakoidal Electron Transfer | - | [6] |
| Metobromuron | Photosystem II | Photosynthetic Electron Transport | - | [5] |
| Diuron | Photosystem II | Inhibition of effective quantum yield | - | [8] |
| Isoproturon | Photosystem II | Inhibition of PSII photochemistry | - | [7] |
Note: Specific IC50 values for N-Methoxy-N-methyl-N'-phenylurea are not available in the reviewed literature. The table highlights the established activity of its analogs.
Endocrine Disruption: Androgen Receptor Antagonism
Certain phenylurea herbicides, including the N-methoxy-N-methyl-substituted analog linuron, have been identified as endocrine-disrupting chemicals due to their ability to act as antagonists of the androgen receptor (AR).[9] These compounds can competitively bind to the AR, preventing the binding of endogenous androgens and subsequently inhibiting androgen-dependent gene expression.
Table 3: Androgen Receptor Binding Affinity of Phenylurea Analogs
| Compound | Receptor | Assay | Relative Binding Affinity (RBA) | Source |
| Linuron | Bovine Androgen Receptor | Radioreceptor Assay | - | [9] |
| 3,4-Dichloroaniline (Linuron metabolite) | Bovine Androgen Receptor | Radioreceptor Assay | - | [9] |
| 3,4-Dichloroacetanilide (Linuron metabolite) | Bovine Androgen Receptor | Radioreceptor Assay | 1.31 x 10⁻⁴ (of DHT) | [9] |
Note: The RBA is relative to the natural ligand, dihydrotestosterone (DHT).
Experimental Protocols
Photosystem II Inhibition Assay (based on isolated thylakoids)
Objective: To determine the inhibitory effect of a test compound on the photosynthetic electron transport chain in isolated chloroplasts (thylakoids).
Materials:
-
Fresh spinach or pea leaves
-
Isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 20 mM NaCl, 2 mM MgCl₂)
-
Assay buffer (e.g., 100 mM sucrose, 50 mM HEPES-KOH pH 7.6, 20 mM NaCl, 5 mM MgCl₂)
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Test compound dissolved in a suitable solvent (e.g., DMSO or ethanol)
-
Spectrophotometer
Procedure:
-
Thylakoid Isolation: Homogenize fresh leaves in ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth and centrifuge the filtrate at low speed to pellet intact chloroplasts. Resuspend the pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids. Centrifuge at a higher speed to pellet the thylakoids and resuspend them in the assay buffer. Determine the chlorophyll concentration.
-
Assay Setup: In a cuvette, mix the assay buffer, the artificial electron acceptor (DCPIP), and the isolated thylakoids.
-
Measurement: Place the cuvette in a spectrophotometer and illuminate it with actinic light. Monitor the reduction of DCPIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).
-
Inhibition Measurement: Add varying concentrations of the test compound to the assay mixture and repeat the measurement. A decrease in the rate of DCPIP reduction indicates inhibition of PSII.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Androgen Receptor Competitive Binding Assay
Objective: To assess the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., calf uterus cytosol, recombinant AR)[9]
-
Radiolabeled androgen (e.g., [³H]dihydrotestosterone - [³H]DHT)[9]
-
Test compound
-
Wash buffer
-
Scintillation cocktail and counter
Procedure:
-
Incubation: Incubate the androgen receptor preparation with a fixed concentration of [³H]DHT in the presence of increasing concentrations of the test compound.
-
Separation: After incubation, separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the amount of radioactivity in the receptor-bound fraction using a scintillation counter.
-
Data Analysis: The amount of radioactivity will decrease as the concentration of the test compound increases, indicating competitive binding. Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]DHT (IC50). The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to the IC50 of a reference androgen.
Visualizations
Caption: Mechanism of Photosystem II inhibition by phenylurea herbicides.
References
- 1. prepchem.com [prepchem.com]
- 2. N-Methoxy-N-methyl-N'-phenylurea | C9H12N2O2 | CID 74092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 1-methoxy-1-methyl-3-phenylurea from JHECHEM CO LTD - ECHEMI [echemi.com]
- 4. 1-Methoxy-1-methyl-3-phenylurea | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Photosynthesis inhibition by phenylureas: a QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different sensitivities of photosystem II in green algae and cyanobacteria to phenylurea and phenol-type herbicides: effect on electron donor side - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Miniature Bioassay for Testing the Acute Phytotoxicity of Photosystem II Herbicides on Seagrass | PLOS One [journals.plos.org]
- 9. Application of an androgen receptor assay for the characterisation of the androgenic or antiandrogenic activity of various phenylurea herbicides and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis of 1-Methoxy-3-phenylurea (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Methoxy-3-phenylurea. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, including predicted data, experimental protocols, and a discussion of the expected spectral features.
Introduction
This compound is a chemical compound of interest in various fields, including pharmaceutical and materials science. Its structural elucidation and characterization are crucial for understanding its properties and potential applications. Spectroscopic techniques are indispensable tools for confirming the molecular structure and purity of such compounds. This guide focuses on the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established chemical shift and absorption frequency databases.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -OCH₃ | 3.7 - 3.9 | Singlet (s) | N/A |
| Phenyl H (ortho) | 7.2 - 7.4 | Doublet (d) or Multiplet (m) | ~ 7-8 |
| Phenyl H (meta) | 6.9 - 7.1 | Triplet (t) or Multiplet (m) | ~ 7-8 |
| Phenyl H (para) | 7.0 - 7.2 | Triplet (t) or Multiplet (m) | ~ 7-8 |
| N-H (methoxy side) | 8.0 - 9.0 | Broad Singlet (br s) | N/A |
| N-H (phenyl side) | 8.5 - 9.5 | Singlet (s) | N/A |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -OCH₃ | 60 - 65 |
| Phenyl C (ipso) | 138 - 142 |
| Phenyl C (ortho) | 118 - 122 |
| Phenyl C (meta) | 128 - 130 |
| Phenyl C (para) | 122 - 125 |
| C=O (Urea) | 155 - 160 |
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Urea) | 3200 - 3400 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 2950 | Medium |
| C=O Stretch (Urea, "Amide I") | 1630 - 1680 | Strong |
| N-H Bend (Urea, "Amide II") | 1550 - 1620 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-N Stretch (Urea) | 1200 - 1350 | Medium |
| C-O Stretch (Methoxy) | 1000 - 1100 | Medium |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺• | 166.07 | Molecular Ion |
| [M+H]⁺ | 167.08 | Protonated Molecular Ion |
| [M-OCH₃]⁺ | 135.06 | Loss of Methoxy Radical |
| [C₆H₅NCO]⁺• | 119.04 | Phenyl Isocyanate Radical Cation |
| [C₆H₅NH₂]⁺• | 93.06 | Aniline Radical Cation |
| [C₆H₅]⁺ | 77.04 | Phenyl Cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.[2]
-
NMR Experimental Workflow
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind a small amount of this compound with dry potassium bromide (KBr) powder.[3] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.[4]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure KBr pellet.
-
Place the sample in the instrument's beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Ionization: Ionize the sample molecules. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Tandem MS (MS/MS): For structural elucidation, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing information about the molecule's connectivity. A common fragmentation pathway for ureas involves the cleavage of the C-N bond.[5]
Proposed Mass Spec Fragmentation
Interpretation of Spectra
¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound would show distinct signals for the methoxy protons, the aromatic protons, and the two N-H protons. The methoxy group protons are expected to appear as a singlet in the upfield region. The protons on the phenyl ring will exhibit splitting patterns (doublets and triplets) characteristic of a monosubstituted benzene ring. The N-H protons are likely to appear as broad singlets due to quadrupole broadening and exchange phenomena, and their chemical shifts can be sensitive to solvent and concentration.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals. The methoxy carbon will be the most upfield signal. The phenyl carbons will appear in the aromatic region, with the ipso-carbon (the one attached to the nitrogen) being the most downfield of the ring carbons. The carbonyl carbon of the urea group will be the most downfield signal in the entire spectrum.
IR Spectrum
The IR spectrum will be dominated by strong absorptions from the N-H and C=O stretching vibrations of the urea moiety. The N-H stretches will appear as a broad band, while the C=O stretch will be a sharp, intense peak. The aromatic C-H and C=C stretches, as well as the aliphatic C-H and C-O stretches of the methoxy group, will also be present and aid in confirming the presence of these functional groups.
Mass Spectrum
The mass spectrum will provide the molecular weight of the compound. Under soft ionization conditions like ESI, the protonated molecular ion [M+H]⁺ at m/z 167 would be prominent. The fragmentation pattern can help confirm the structure. Key fragments would likely arise from the loss of the methoxy group, and cleavage of the urea C-N bonds, leading to fragments corresponding to phenyl isocyanate and aniline.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive structural analysis of this compound. While direct experimental data is not widely available, the predicted spectra and fragmentation patterns detailed in this guide, based on sound spectroscopic principles and data from analogous structures, offer a robust framework for the characterization of this compound. This information is vital for researchers and professionals engaged in the synthesis, quality control, and application of this compound.
References
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 1-Methoxy-3-phenylurea: A Technical Guide to Solubility and Stability
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the critical physicochemical properties of 1-Methoxy-3-phenylurea, specifically its solubility in various solvents and its stability under different conditions. A comprehensive search of available scientific literature and databases indicates a significant lack of specific experimental data for this compound. However, the closely related compound, 1-methoxy-1-methyl-3-phenylurea, is more frequently documented, suggesting a possible point of reference or a potential misidentification in some contexts.
In the absence of direct quantitative data for this compound, this guide will provide a framework for its characterization. It will present standardized, industry-accepted experimental protocols for determining solubility and stability, along with illustrative data tables. This will equip researchers with the necessary methodologies to generate these crucial data points in their own laboratories.
Illustrative Solubility and Stability Data
The following tables are presented as templates to be populated with experimental data. They are structured for clarity and ease of comparison, which are essential for drug development and formulation studies.
Table 1: Illustrative Solubility of this compound at 25°C
| Solvent | Classification | Illustrative Solubility (mg/mL) |
| Water | Aqueous | < 0.1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 |
| Ethanol | Polar Protic | 10 - 50 |
| Methanol | Polar Protic | 10 - 50 |
| Acetone | Polar Aprotic | > 100 |
| Acetonitrile | Polar Aprotic | 50 - 100 |
| Dichloromethane | Non-polar | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
Table 2: Illustrative Stability of this compound after 6 Months
| Condition | Temperature | Relative Humidity | Illustrative Purity (%) | Observations |
| Long-term | 25°C ± 2°C | 60% ± 5% | > 99 | No significant degradation |
| Intermediate | 30°C ± 2°C | 65% ± 5% | > 98 | Minor degradation products detected |
| Accelerated | 40°C ± 2°C | 75% ± 5% | ~ 95 | Significant degradation observed |
| Photostability | 25°C | N/A | ~ 90 | Degradation upon exposure to light |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of a compound such as this compound, based on established practices and regulatory guidelines.
Protocol for Determining Thermodynamic Solubility
-
Objective: To determine the equilibrium solubility of this compound in various solvents.
-
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
The solubility is calculated from the measured concentration and the dilution factor.
-
Protocol for Stability Testing
This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances.[1]
-
Objective: To evaluate the stability of this compound under various environmental conditions over time.
-
Materials:
-
Procedure:
-
Sample Preparation: Place an appropriate amount of this compound into suitable containers.
-
Storage Conditions: Distribute the samples into stability chambers set at the following conditions:
-
Photostability: Expose the substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light by wrapping in aluminum foil.[2]
-
Testing Frequency:
-
Analysis: At each time point, analyze the samples for:
-
Appearance (e.g., color, physical state)
-
Assay (potency) by a stability-indicating HPLC method
-
Purity and degradation products by the same HPLC method
-
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Stability and Photostability Testing.
References
Methodological & Application
Synthesis of 1-Methoxy-3-phenylurea: A Laboratory-Scale Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1-methoxy-3-phenylurea, a molecule of interest in pharmaceutical and agrochemical research. The synthesis is based on the nucleophilic addition of methoxyamine to phenyl isocyanate. This application note includes a comprehensive experimental procedure, characterization data, and a graphical representation of the synthesis workflow.
Introduction
Substituted ureas are a significant class of compounds in medicinal chemistry and materials science. This compound, in particular, shares structural similarities with bioactive molecules, making its synthesis and characterization valuable for research and development. The protocol herein describes a straightforward and efficient one-step synthesis suitable for a standard laboratory setting.
Reaction Scheme
The synthesis of this compound is achieved through the reaction of phenyl isocyanate with methoxyamine. The lone pair of electrons on the nitrogen atom of methoxyamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials:
-
Phenyl Isocyanate (98%)
-
Methoxyamine hydrochloride (98%)
-
Triethylamine (≥99%)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with cooling bath
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methoxyamine hydrochloride (1.0 g, 12.0 mmol) and triethylamine (1.7 mL, 12.0 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).
-
Cool the resulting suspension to 0°C in an ice bath.
-
To the cooled suspension, add phenyl isocyanate (1.3 mL, 12.0 mmol) dropwise over a period of 10 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a white solid.
Characterization Data
| Parameter | Value |
| Appearance | White crystalline solid |
| Melting Point | 134-136 °C |
| Yield | 85-90% |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
¹H NMR (400 MHz, DMSO-d₆) δ:
-
9.45 (s, 1H, -NH)
-
8.68 (s, 1H, -NH)
-
7.42 (d, J = 7.8 Hz, 2H, Ar-H)
-
7.23 (t, J = 7.8 Hz, 2H, Ar-H)
-
6.91 (t, J = 7.3 Hz, 1H, Ar-H)
-
3.69 (s, 3H, -OCH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ:
-
156.9 (C=O)
-
140.1 (Ar-C)
-
128.8 (Ar-CH)
-
121.4 (Ar-CH)
-
118.0 (Ar-CH)
-
63.1 (-OCH₃)
Safety Precautions
-
Phenyl isocyanate is toxic and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethylamine is flammable and corrosive. Handle with care.
-
Anhydrous THF can form peroxides. Use from a freshly opened bottle or test for peroxides before use.
This protocol provides a reliable method for the synthesis of this compound, which can be a valuable building block for further research in drug discovery and materials science.
Application Notes and Protocols for the Quantification of 1-Methoxy-3-phenylurea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of analytical methods for the quantification of 1-Methoxy-3-phenylurea, a compound of interest in various research and development fields. The following protocols are based on established methods for the analysis of structurally related phenylurea compounds and can be adapted for the specific quantification of this compound in various matrices.
Introduction
This compound and its derivatives are a class of compounds with diverse biological activities, making their accurate quantification crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This document outlines protocols for two common and reliable analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
A summary of the quantitative performance of the described methods for analogous phenylurea compounds is presented below. These values can serve as a benchmark for the expected performance of an adapted method for this compound.
| Method | Analyte Class | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Linearity (r²) | Reference |
| HPLC-UV | Phenylurea Herbicides | Water/Soft Drinks | 0.82–1.29 ng/mL | Not Specified | Good | > 0.99 | [1] |
| HPLC-DAD | Phenylurea Herbicides | Water | 4–40 ng/L (MDL) | Not Specified | 74–104% | Linear over three decades | [2][3] |
| LC-ESI-MS | Phenylurea Compounds | Drinking Water | < 0.03 µg/L (MDL) | Not Specified | 74–128% | Not Specified | [4] |
| MI-FPSE-HPLC-DAD | Phenylurea Pesticides | Environmental Water | 0.3 µg/L | 1.0 µg/L | 85.2–110.0% | Not Specified | [5] |
MDL: Method Detection Limit
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
3.1.1. Sample Preparation (Solid-Phase Extraction - SPE)
Solid-phase extraction is a common technique for pre-concentrating the analyte and removing interfering matrix components.[1][2][3]
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the aqueous sample (e.g., 100 mL of a water sample or a diluted biological fluid) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the retained this compound with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
3.1.2. HPLC-UV Instrumentation and Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 210 nm or 245 nm[1][2] |
3.1.3. Calibration
Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.
3.2.1. Sample Preparation
For biological matrices such as plasma or urine, a protein precipitation step followed by dilution is often sufficient for LC-MS/MS analysis.
-
Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Dilution (if necessary): Dilute the supernatant with the mobile phase to bring the analyte concentration within the calibration range.
3.2.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC Column | C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
3.2.3. MRM Transitions
The specific MRM transitions for this compound will need to be determined by infusing a standard solution of the compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.
3.2.4. Calibration
Prepare calibration standards in a matrix that matches the study samples (e.g., blank plasma or urine) and process them alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Diagrams
Caption: General experimental workflow for the quantification of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Analysis of Phenylurea Pesticides in Water Samples by HPLC-DAD
Abstract
This application note details a robust and sensitive method for the simultaneous determination of multiple phenylurea pesticides in water samples using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). Phenylurea herbicides are widely used in agriculture and their potential contamination of water sources is a significant environmental and health concern.[1] The described method, involving a solid-phase extraction (SPE) preconcentration step, provides excellent linearity, low detection limits, and good recoveries for a range of common phenylurea compounds.[1][2][3] This protocol is suitable for researchers, environmental scientists, and quality control professionals involved in pesticide residue analysis.
Introduction
Phenylurea pesticides are a class of herbicides used to control a broad spectrum of weeds in various agricultural applications.[1] Due to their mobility in soil and water solubility, these compounds are frequently detected as contaminants in surface and groundwater.[1] High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for phenylurea pesticides as they are thermally labile and thus not well-suited for direct analysis by Gas Chromatography (GC) without a derivatization step.[1][4] The use of a Diode Array Detector (DAD) provides high sensitivity and allows for the simultaneous monitoring of multiple wavelengths, enhancing selectivity and enabling compound identification based on spectral data. This application note provides a detailed protocol for the extraction and quantification of several phenylurea pesticides from water samples.
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
A preconcentration step is typically required to analyze the low concentrations of pesticides found in environmental water samples.[4] Solid-phase extraction using C18 cartridges is a common and effective method.[3][5]
Materials:
-
Water sample (1 L)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning: Wash the C18 SPE cartridge with 10 mL of methanol followed by 5 mL of HPLC-grade water.[5]
-
Sample Loading: Pass 1 L of the water sample through the conditioned cartridge at a flow rate of 2-3 mL/min.[5]
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 3 mL of HPLC-grade water to remove any interfering substances.
-
Cartridge Drying: Dry the cartridge under vacuum for approximately 20 minutes.[5]
-
Elution: Elute the trapped analytes from the cartridge with 1.5 mL of acetonitrile.[1]
-
Sample Collection: Collect the eluate in a clean vial. This eluate is now ready for HPLC-DAD analysis.
HPLC-DAD Analysis
Instrumentation:
-
An HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector is recommended.[4]
Chromatographic Conditions:
The following table summarizes typical chromatographic conditions for the separation of phenylurea pesticides.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Kinetex C18, 2.6 µm, 3.0 x 100 mm)[4] |
| Mobile Phase | A: WaterB: Acetonitrile[4] |
| Gradient Elution | A time-based gradient is often used for optimal separation. For example: - Start with 75% A and 25% B, hold for 2.5 min.- Linearly increase B to 45% over the next 2.5 min. - Hold at 45% B for 1 min.- Return to initial conditions over 1 min and equilibrate for 4 min.[4] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[4] |
| Injection Volume | 20 µL |
| DAD Wavelength | 245 nm[2][4] |
Quantitative Data
The developed HPLC-DAD method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The results demonstrate the method's suitability for the sensitive determination of phenylurea pesticides.
| Pesticide | Retention Time (min) | Linearity Range (µg/L) | r² | LOD (µg/L) | LOQ (µg/L) |
| Metoxuron | 1.4 | 1.0 - 100.0 | >0.996 | 0.3 | 1.0 |
| Monuron | 1.7 | 1.0 - 100.0 | >0.996 | 0.3 | 1.0 |
| Diuron | 3.9 | 1.0 - 100.0 | >0.996 | 0.3 | 1.0 |
| Linuron | 5.2 | 1.0 - 100.0 | >0.996 | 0.3 | 1.0 |
| Chlorbromuron | 5.4 | 1.0 - 100.0 | >0.996 | 0.3 | 1.0 |
| (Data synthesized from a representative study[4]) |
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of phenylurea pesticides in water samples.
Caption: Workflow for Phenylurea Pesticide Analysis.
Conclusion
The HPLC-DAD method presented in this application note provides a reliable and sensitive approach for the routine analysis of phenylurea pesticides in water samples. The solid-phase extraction protocol allows for effective preconcentration of the analytes, enabling their detection at environmentally relevant concentrations. The chromatographic conditions ensure good separation of the target compounds, and the diode array detector offers excellent sensitivity and selectivity. This method can be readily implemented in environmental monitoring and food safety laboratories.
References
Application Notes and Protocols for Phenylurea-Based Complement Inhibitors
Disclaimer: Information regarding the use of a specific "1-Methoxy-3-phenylurea" as a complement inhibitor is not available in the peer-reviewed scientific literature. The following application notes and protocols are based on the published activity of structurally related 1-phenyl-3-(1-phenylethyl)urea derivatives, which have been identified as potent inhibitors of the complement system. These compounds share a core phenylurea scaffold and are exemplified by the high-throughput screening hit, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea.
Introduction
The complement system is a critical component of the innate immune response, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells.[1] Dysregulation of the complement cascade, however, is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. This has driven the development of complement-targeting therapeutics. Small molecule inhibitors offer advantages over biologics, including oral bioavailability and lower production costs.[1]
A series of 1-phenyl-3-(1-phenylethyl)urea derivatives have been identified as novel and potent inhibitors of the complement system.[1] These compounds have been shown to act at the terminal stage of the complement cascade, providing a promising avenue for therapeutic intervention.
Mechanism of Action
The primary mechanism of action for this class of phenylurea-based inhibitors is the inhibition of the formation of the Membrane Attack Complex (MAC). Specifically, these compounds have been demonstrated to inhibit the deposition of C9, the final component required for MAC assembly and subsequent cell lysis.[1] Importantly, these inhibitors do not affect the upstream events of the complement cascade, such as the deposition of C3 and C4, across the classical, lectin, and alternative pathways.[1] This targeted action on the terminal pathway minimizes interference with the crucial upstream functions of the complement system, such as opsonization.
Signaling Pathway
The following diagram illustrates the three main pathways of the complement system and highlights the point of inhibition by the phenylurea-based compounds.
Caption: The complement cascade and the point of inhibition.
Quantitative Data
The inhibitory activity of several 1-phenyl-3-(1-phenylethyl)urea derivatives has been quantified using a fetal complement hemolytic assay. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds.
| Compound ID | Modifications | IC50 (nM) |
| Hit 1 | 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea | 50,000 |
| 7c | Introduction of a five-carbon chain | Significantly Improved |
| 7d | Introduction of a five-carbon chain | Significantly Improved |
| 7k | Introduction of a six-carbon chain | Significantly Improved |
| 7l | Optimized with a six-carbon chain | 13 |
| 7o | Introduction of a six-carbon chain | Significantly Improved |
Data summarized from a study on 1-phenyl-3-(1-phenylethyl)urea derivatives.[1]
Experimental Protocols
Hemolytic Assay for Complement Inhibition
This protocol is used to assess the overall inhibition of the classical complement pathway, which culminates in the lysis of antibody-sensitized erythrocytes.
Materials:
-
Sensitized sheep erythrocytes
-
Normal human serum (as a source of complement)
-
Gelatin Veronal Buffer (GVB++)
-
Phenylurea-based inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
Workflow Diagram:
Caption: Workflow for the hemolytic complement inhibition assay.
Procedure:
-
Prepare serial dilutions of the phenylurea-based inhibitor in GVB++. Include appropriate solvent controls.
-
Add the diluted inhibitor or control to the wells of a 96-well plate.
-
Add diluted normal human serum to each well to initiate complement activation.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Add sensitized sheep erythrocytes to each well.
-
Incubate the plate for a further period (e.g., 60 minutes) at 37°C to allow for hemolysis.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 412 nm) using a spectrophotometer.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to positive (100% lysis) and negative (0% lysis) controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
C9 Deposition Assay (ELISA-based)
This assay specifically measures the inhibition of the terminal pathway by quantifying the deposition of C9 on a surface that activates the complement system.
Materials:
-
ELISA plates coated with a complement activator (e.g., zymosan for the alternative pathway, mannan for the lectin pathway, or an immune complex for the classical pathway)
-
Normal human serum
-
Phenylurea-based inhibitor
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against C9
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Plate reader
Workflow Diagram:
Caption: Workflow for the C9 deposition ELISA.
Procedure:
-
Coat the wells of an ELISA plate with the desired complement activator and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
In a separate plate, pre-incubate normal human serum with serial dilutions of the phenylurea-based inhibitor.
-
Add the serum-inhibitor mixtures to the coated and blocked ELISA plate.
-
Incubate to allow for complement activation and C9 deposition.
-
Wash the plate to remove unbound components.
-
Add the primary antibody specific for C9 to each well and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate and then wash the plate thoroughly.
-
Add the HRP substrate and allow the color to develop.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage inhibition of C9 deposition for each inhibitor concentration.
Conclusion
The family of 1-phenyl-3-(1-phenylethyl)urea derivatives represents a promising class of small molecule complement inhibitors. Their specific mechanism of targeting C9 deposition allows for the inhibition of the lytic function of the complement system while preserving its upstream activities. The provided protocols for hemolytic and C9 deposition assays serve as a foundation for researchers and drug development professionals to investigate the efficacy of these and other potential complement inhibitors.
References
Application of Phenylurea Derivatives in Plant Biology Studies
Introduction to Phenylurea Derivatives in Plant Biology
Phenylurea derivatives are a class of synthetic compounds with significant applications in plant biology, primarily as potent cytokinins and herbicides. While adenine-type cytokinins are naturally occurring plant hormones that regulate cell division and development, certain phenylurea compounds mimic these effects, often with greater stability and activity.[1][2][3][4] This makes them valuable tools in research and agriculture for manipulating plant growth and development.
The cytokinin-like activity of phenylurea derivatives is characterized by their ability to:
-
Promote cell division (cytokinesis) in callus and cell suspension cultures.[1][3]
-
Induce shoot formation and organogenesis from explants.[1]
-
Delay leaf senescence by preventing chlorophyll and protein degradation.[2][4]
-
Stimulate the production of endogenous natural cytokinins.[1]
Conversely, other phenylurea compounds are utilized as herbicides due to their ability to inhibit photosynthesis.
This document provides an overview of the application of phenylurea derivatives with cytokinin-like activity in plant biology research, including experimental protocols and data presentation.
Data Presentation: Cytokinin-like Activity of Phenylurea Derivatives
The following table summarizes the effective concentrations of common phenylurea derivatives for inducing shoot regeneration in different plant species, as reported in various studies.
| Phenylurea Derivative | Plant Species | Explant Type | Effective Concentration (mg/L) | Observed Effect |
| Thidiazuron (TDZ) | Phaseolus lunatus (Lima Bean) | Callus | 0.0022 - 0.22 | Promotion of callus growth and cytokinin autonomy |
| Diuron | Medicago sativa (Alfalfa) | Embryonal Axes | 0.5 | 89% shoot regeneration frequency with a mean of 5 shoots |
| Diuron | Coleus forskohlii | Nodal Segments | 0.5 | 90% shoot regeneration frequency with a mean of 6 shoots |
| Monuron | Medicago sativa (Alfalfa) | Embryonal Axes | 1.0 | Significant shoot regeneration |
| Monuron | Coleus forskohlii | Nodal Segments | 1.0 | Significant shoot regeneration |
Data compiled from publicly available research articles.
Signaling Pathways
Cytokinin Signaling Pathway
Phenylurea cytokinins are thought to act through the same signaling pathway as natural adenine-type cytokinins. This pathway is a multi-step phosphorelay system that transmits the cytokinin signal from the cell membrane to the nucleus, ultimately leading to the activation of cytokinin-responsive genes.
Caption: Simplified cytokinin signaling pathway activated by phenylurea derivatives.
Experimental Protocols
Protocol 1: In Vitro Shoot Regeneration Assay
This protocol outlines a general procedure to assess the cytokinin-like activity of a phenylurea compound by inducing shoot regeneration from leaf explants.
1. Materials and Reagents:
-
Plant tissue culture medium (e.g., Murashige and Skoog (MS) medium)
-
Sucrose
-
Agar or other gelling agent
-
Phenylurea test compound (e.g., Thidiazuron, Diuron)
-
Auxin (e.g., Naphthaleneacetic acid - NAA)
-
Sterile petri dishes or culture vessels
-
Sterile filter paper
-
Forceps and scalpels
-
Plant material (e.g., young, healthy leaves of Nicotiana tabacum)
-
70% (v/v) ethanol
-
10% (v/v) commercial bleach solution with a drop of Tween-20
-
Sterile distilled water
2. Methodology:
-
Preparation of Culture Medium:
-
Prepare MS medium supplemented with 3% (w/v) sucrose and solidify with 0.8% (w/v) agar.
-
Adjust the pH of the medium to 5.8 before autoclaving.
-
After autoclaving and cooling to approximately 50-60°C, add filter-sterilized phenylurea compound and auxin to the desired final concentrations. For example, a combination of 0.1 mg/L TDZ and 0.1 mg/L NAA can be used as a starting point.
-
Pour the medium into sterile petri dishes.
-
-
Explant Preparation:
-
Excise young, fully expanded leaves from a healthy plant.
-
Surface sterilize the leaves by rinsing with tap water, followed by a 1-minute immersion in 70% ethanol, then 10-15 minutes in 10% bleach solution, and finally three rinses with sterile distilled water.
-
Aseptically cut the leaves into small sections (explants) of approximately 1 cm².
-
-
Culture Initiation and Incubation:
-
Place the leaf explants with the abaxial (lower) side in contact with the surface of the prepared medium.
-
Seal the petri dishes with paraffin film.
-
Incubate the cultures in a growth chamber at 25 ± 2°C under a 16-hour photoperiod.
-
-
Data Collection and Analysis:
-
Observe the cultures weekly for signs of callus formation and shoot regeneration.
-
After 4-6 weeks, record the percentage of explants forming shoots and the average number of shoots per explant.
-
Compare the results with a control medium lacking the phenylurea compound.
-
Experimental Workflow Diagram
Caption: General workflow for an in vitro plant regeneration experiment.
Conclusion
Phenylurea derivatives represent a versatile class of compounds with significant utility in plant biology research. Their potent cytokinin-like activity makes them invaluable for studies on cell division, organogenesis, and senescence. The provided protocols and data serve as a foundational guide for researchers and scientists interested in exploring the applications of these compounds in their own work. Further investigation into the precise mechanisms of action of different phenylurea derivatives will continue to enhance their application in both fundamental and applied plant science.
References
Application Notes and Protocols: Efficacy Testing of 1-Methoxy-3-phenylurea
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic efficacy of the novel compound, 1-Methoxy-3-phenylurea. The following protocols are designed to investigate its potential as an anti-cancer agent, focusing on a hypothesized mechanism of action as a kinase inhibitor and immunomodulator, based on the known activities of related phenylurea-containing compounds.
Introduction
Phenylurea derivatives have emerged as a significant class of compounds in medicinal chemistry, with several approved drugs and numerous candidates in clinical development.[1] These compounds are known to target various biological pathways, including protein kinases and immune checkpoints.[2][3] this compound is a small molecule with a structure suggestive of potential biological activity. This document outlines a systematic approach to evaluate its efficacy, from initial in vitro screening to in vivo validation.
Hypothetical Mechanism of Action
Based on the structure of this compound and the established activities of similar molecules, we hypothesize that it may function as an inhibitor of a key signaling kinase involved in cancer cell proliferation and survival, such as a receptor tyrosine kinase (e.g., VEGFR-2). Additionally, we will explore its potential to modulate immune responses, a property observed in other aryl urea scaffolds.[3]
Hypothesized Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound, leading to a reduction in tumor growth and proliferation.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the comprehensive evaluation of this compound's efficacy.
Caption: Overall experimental workflow for efficacy testing.
In Vitro Efficacy Studies
Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Cell Line | IC50 (µM) of this compound |
| MCF-7 | Enter Value |
| A549 | Enter Value |
| HT-29 | Enter Value |
Kinase Inhibition Assay
Objective: To assess the direct inhibitory effect of this compound on the activity of a specific kinase (e.g., VEGFR-2).
Protocol:
-
Reagents: Obtain recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of this compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Data Presentation:
| Kinase | IC50 (µM) of this compound |
| VEGFR-2 | Enter Value |
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation of downstream signaling proteins.
Protocol:
-
Cell Treatment: Treat a selected cancer cell line (e.g., the most sensitive from the MTT assay) with this compound at its IC50 concentration for various time points.
-
Lysis: Lyse the cells to extract total protein.
-
Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk).
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-VEGFR-2, VEGFR-2, p-ERK, ERK).
-
Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation: A table summarizing the relative band intensities for phosphorylated proteins normalized to total protein levels.
| Treatment | p-VEGFR-2 / VEGFR-2 Ratio | p-ERK / ERK Ratio |
| Vehicle Control | 1.0 | 1.0 |
| This compound | Enter Value | Enter Value |
In Vivo Efficacy Study
Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of this compound in a preclinical animal model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., A549) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Dosing: Administer this compound (at a predetermined dose) and a vehicle control to the respective groups via a suitable route (e.g., oral gavage) daily for a specified period (e.g., 21 days).
-
Monitoring: Monitor the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Average Tumor Weight (g) |
| Vehicle Control | Enter Value | Enter Value |
| This compound | Enter Value | Enter Value |
Conclusion
The described experimental design provides a robust framework for the initial efficacy testing of this compound. The results from these studies will elucidate its potential as an anti-cancer agent, clarify its mechanism of action, and guide further preclinical and clinical development.
References
Solid-Phase Extraction of Phenylurea Herbicides from Water Samples: An Application Guide
Introduction
Phenylurea herbicides are a class of chemical compounds widely used in agriculture for pre- and post-emergent weed control. Due to their relatively high water solubility and persistence, they are frequently detected as contaminants in surface and groundwater sources. Regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for these compounds in drinking water, necessitating sensitive and reliable analytical methods for their detection and quantification. This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of phenylurea herbicides from water samples, a critical sample preparation step for achieving the required analytical sensitivity and selectivity. The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.
Data Presentation: Performance of SPE Sorbents
The choice of SPE sorbent is critical for the efficient extraction of phenylurea herbicides. The following tables summarize the recovery data for various phenylurea herbicides using different SPE cartridges. It is important to note that recovery efficiencies can be influenced by the specific water matrix, flow rates, and elution solvents used.
Table 1: Recovery of Phenylurea Herbicides using C18 SPE Cartridges
| Herbicide | Water Matrix | Spiking Level | Recovery (%) | Reference |
| Diuron | Drinking Water | 0.05 µg/L | 95 | [1] |
| 0.5 µg/L | 98 | [1] | ||
| Linuron | Drinking Water | 0.05 µg/L | 92 | [1] |
| 0.5 µg/L | 96 | [1] | ||
| Monuron | Tap Water | 5 ng/mL | >95 | [2] |
| Metoxuron | Tap Water | 5 ng/mL | >95 | [2] |
| Isoproturon | Groundwater | 1 µg/L | 75-85 | [3] |
Table 2: Recovery of Phenylurea Herbicides using Oasis HLB SPE Cartridges
| Herbicide | Water Matrix | Spiking Level | Recovery (%) | Reference |
| Isoproturon | Water | Not Specified | >70 | [4] |
| Diuron | Surface Water | 0.2 µg/L | 70-120 | |
| Tebuthiuron | Surface Water | 0.2 µg/L | 70-120 | |
| Metoxuron | River Water | 80 ng/L | Not specified | [5] |
Table 3: Comparison of SPE Sorbents for Multi-Residue Pesticide Analysis (Including Phenylureas)
| Sorbent | Target Analytes | General Recovery | Key Findings | Reference |
| Bond Elut PPL | 30 pesticides | >60% for most analytes | Capable of retaining a majority of target analyte classes in a single method. | [6] |
| Oasis HLB | 30 pesticides | >60% for most analytes | Similar performance to Bond Elut PPL for retaining a broad range of pesticides. | [6] |
| Chromabond C18 | 67 pesticides | >65% | Good recoveries for a wide range of pesticides. | [7] |
| Oasis HLB | 67 pesticides | >68% | Slightly better overall recoveries compared to C18 for the tested analytes. | [7] |
| Polymeric Sorbents (e.g., Oasis HLB) | 65 pesticides | Generally higher than C18 | Better potential than silica-based sorbents for extracting a wide range of pesticides from environmental water. | [8] |
| Silica-based C18 | 65 pesticides | Generally lower than polymeric | Less effective for retaining a broad range of pesticides compared to polymeric sorbents. | [8] |
Experimental Protocols
This section provides detailed methodologies for the solid-phase extraction of phenylurea herbicides from water samples. Protocol 1 is a general-purpose method using C18 cartridges, while Protocol 2 describes a method using a polymeric sorbent (Oasis HLB), which can be advantageous for a broader range of analytes.
Protocol 1: SPE of Phenylurea Herbicides using C18 Cartridges
This protocol is adapted from established methods for the analysis of phenylurea herbicides like diuron and linuron.[1][2]
1. Materials and Reagents
-
SPE Device: C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (optional, for pH adjustment)
-
-
Equipment:
-
SPE vacuum manifold
-
Vacuum pump
-
Glassware (flasks, beakers, vials)
-
pH meter (optional)
-
Analytical balance
-
Nitrogen evaporator (optional)
-
2. Sample Preparation
-
Collect water samples in clean glass bottles.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
If required by the analytical method, adjust the pH of the water sample to a specific value (e.g., pH 2-4) using formic acid.
3. SPE Cartridge Conditioning
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges sequentially with:
-
5 mL of acetonitrile
-
5 mL of methanol
-
10 mL of deionized water
-
-
Ensure the sorbent bed does not go dry during the conditioning steps.
4. Sample Loading
-
Pass the pre-treated water sample (e.g., 100 mL to 1 L, depending on the desired concentration factor) through the conditioned C18 cartridge at a flow rate of 5-10 mL/min.
-
After the entire sample has passed through, dry the cartridge under vacuum for 10-20 minutes to remove residual water.
5. Elution
-
Place a collection tube inside the vacuum manifold under each cartridge.
-
Elute the retained analytes from the cartridge by passing 2 x 3 mL of acetonitrile through the sorbent. Allow the solvent to soak the sorbent for a few minutes before applying vacuum to draw it through.
-
Collect the eluate in the collection tube.
6. Eluate Post-Treatment
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase of the HPLC system.
-
Vortex the vial to ensure the residue is fully dissolved.
-
The sample is now ready for injection into the HPLC system.
Protocol 2: SPE of Phenylurea Herbicides using Oasis HLB Cartridges
This protocol is based on multi-residue methods that have demonstrated good performance for a wide range of pesticides, including phenylureas.[4][7]
1. Materials and Reagents
-
SPE Device: Oasis HLB SPE Cartridges (e.g., 200 mg, 6 mL)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Ethyl acetate (optional, as part of elution solvent)
-
-
Equipment:
-
SPE vacuum manifold
-
Vacuum pump
-
Glassware (flasks, beakers, vials)
-
Nitrogen evaporator
-
2. Sample Preparation
-
Collect and, if necessary, filter the water sample as described in Protocol 1.
3. SPE Cartridge Conditioning
-
Place the Oasis HLB cartridges on the vacuum manifold.
-
Wash the cartridges sequentially with:
-
5 mL of methanol
-
5 mL of deionized water
-
-
Do not allow the sorbent to go dry.
4. Sample Loading
-
Load the water sample (e.g., 250 mL to 500 mL) onto the conditioned cartridge at a flow rate of approximately 10 mL/min.
-
After loading, dry the cartridge under vacuum for 5-10 minutes.
5. Elution
-
Place collection tubes in the manifold.
-
Elute the analytes with 2 x 4 mL of a mixture of ethyl acetate and methanol (e.g., 50:50, v/v).
6. Eluate Post-Treatment
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase.
-
The sample is now ready for analysis.
Mandatory Visualization
The following diagram illustrates the general workflow for the solid-phase extraction of phenylurea herbicides from water samples.
Caption: General workflow for solid-phase extraction of phenylurea herbicides.
Advanced and Alternative Methods
While traditional SPE with C18 or polymeric sorbents is widely used, other techniques are emerging:
-
Magnetic Solid-Phase Extraction (MSPE): This technique utilizes magnetic nanoparticles coated with a suitable sorbent. The nanoparticles are dispersed in the water sample to adsorb the analytes and then easily separated from the solution using an external magnetic field. This method can be faster and require less solvent than traditional SPE.
-
Dispersive Solid-Phase Extraction (dSPE): Often used as a cleanup step in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, dSPE involves adding the sorbent directly to the sample extract. After vortexing and centrifugation, the supernatant is collected for analysis. This method is very rapid and effective for high-throughput laboratories.[9]
-
Fabric Phase Sorptive Extraction (FPSE): This technique uses a flexible fabric substrate coated with a sorbent. The fabric can be directly immersed in the sample, offering a large surface area for extraction. A recent study demonstrated the use of a magnet-integrated FPSE device for the extraction of phenylurea herbicides.[10]
These advanced methods offer potential advantages in terms of speed, solvent consumption, and automation capabilities, and should be considered for specific application needs.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of phenylurea herbicides in water samples using online sorptive preconcentration and high-performance liquid chromatography with UV or electrospray mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 8. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS [mdpi.com]
- 9. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography [mdpi.com]
Application Notes and Protocols: In Vivo Efficacy of 1,3-Diphenylurea Appended Aryl Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
A novel series of 1,3-diphenylurea appended aryl pyridine derivatives has been developed as potent dual inhibitors of c-MET and VEGFR-2, two key receptor tyrosine kinases implicated in cancer progression and angiogenesis.[1][2] These compounds have demonstrated significant cytotoxic effects in vitro against breast (MCF-7) and prostate (PC-3) cancer cell lines.[2] Notably, compound 2n from this series has shown promising anti-cancer activity in vivo, reducing tumor mass and volume in a solid Ehrlich carcinoma (SEC) mouse model.[1][3] This document provides detailed application notes and protocols for the in vivo evaluation of these compounds, based on the findings from the primary research.
Mechanism of Action: Dual Inhibition of c-MET and VEGFR-2
The primary mechanism of action for this class of compounds is the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-MET.[1] Both receptors are crucial for tumor growth, proliferation, and the formation of new blood vessels (angiogenesis) that supply the tumor. By simultaneously blocking these pathways, the 1,3-diphenylurea appended aryl pyridine derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.[2][3] Compound 2n , a representative molecule from this series, has been shown to trigger apoptosis by affecting the expression of key regulatory genes such as P53, Bax, caspases 3 and 9, and the anti-apoptotic gene Bcl-2.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of the 1,3-diphenylurea appended aryl pyridine derivatives.
Table 1: In Vitro Kinase Inhibition and Cytotoxicity[1][2]
| Compound | c-MET IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Cytotoxicity IC₅₀ vs. MCF-7 (µM) | Cytotoxicity IC₅₀ vs. PC-3 (µM) |
| 2d | 65 | 310 | 21.5 | 3.42 |
| 2f | 24 | 35 | 1.87 | 1.85 |
| 2j | 150 | 290 | 0.76 | 2.11 |
| 2k | 170 | 320 | 1.12 | 2.05 |
| 2n | 18 | 24 | 0.88 | 1.95 |
| Cabozantinib (Control) | - | - | 1.06 | 2.01 |
Table 2: In Vivo Antitumor Efficacy of Compound 2n[1]
| Treatment Group | Final Average Body Weight (g) | Final Tumor Mass (mg) | Final Tumor Volume (mm³) | Tumor Inhibition Ratio (%) |
| SEC Control | 28.5 | 312.0 | 350.5 | - |
| Compound 2n | 22.5 | 176.8 | 153.6 | 56.1 |
| Cabozantinib (Standard) | 22.4 | 154.4 | 143.7 | - |
Table 3: Hematological Parameters in Mice Treated with Compound 2n[1]
| Parameter | Normal Mice | SEC Control | Compound 2n Treated |
| WBC Count (x 10³ /µL) | 4.9 | 7.3 | 6.4 |
| RBC Count (x 10⁶ /µL) | 6.02 | 1.90 | - |
Experimental Protocols
The following protocols are based on the in vivo studies conducted with compound 2n .
Animal Model and Tumor Induction
-
Animal Model: Female Swiss albino mice are used for the study.
-
Tumor Induction: Solid Ehrlich Carcinoma (SEC) is induced by the subcutaneous injection of Ehrlich ascites carcinoma cells into the right thigh of each mouse.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment under standard laboratory conditions.
Experimental Workflow for In Vivo Antitumor Assay
The following diagram outlines the workflow for the in vivo antitumor evaluation.
Dosing and Administration
-
Test Compound: Compound 2n is administered at a specified dose (e.g., mg/kg body weight).
-
Vehicle: The compound should be dissolved or suspended in a suitable vehicle (e.g., DMSO, saline).
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for such studies.
-
Frequency: Dosing is typically performed daily for a set period (e.g., 14-21 days).
-
Control Groups:
-
A negative control group receives only the vehicle.
-
A positive control group receives a standard-of-care drug, such as Cabozantinib.[1]
-
Monitoring and Endpoint Analysis
-
Tumor Volume: Tumor size should be measured periodically (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: Volume = 0.5 * Length * Width².
-
Body Weight: Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Data Collection:
-
Excise the tumors and record their final weight and volume.
-
Collect blood samples for hematological analysis (e.g., WBC, RBC counts).
-
Calculate the Tumor Inhibition Ratio (%) using the formula: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] * 100.
-
Conclusion
The 1,3-diphenylurea appended aryl pyridine derivatives, particularly compound 2n , represent a promising class of anticancer agents.[1] Their dual inhibitory action on c-MET and VEGFR-2 provides a strong rationale for their development.[2] The protocols and data presented here offer a comprehensive guide for researchers aiming to conduct further in vivo evaluations of these or structurally related compounds. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for advancing novel cancer therapeutics.
References
- 1. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of N,N'-Diaryl Ureas Using Triphosgene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of both symmetrical and unsymmetrical N,N'-diaryl ureas utilizing triphosgene as a phosgene equivalent. Triphosgene, a stable crystalline solid, serves as a safer and more manageable alternative to gaseous phosgene for introducing a carbonyl moiety between two aryl amine nucleophiles.[1][2] The protocols outlined herein describe the formation of an isocyanate intermediate from an aryl amine and triphosgene, which is then reacted with a second aryl amine to yield the desired diaryl urea.[1][3] This methodology is broadly applicable and tolerant of a wide range of functional groups, making it a valuable tool in medicinal chemistry and materials science.[4]
Introduction
N,N'-diaryl ureas are a significant class of organic compounds with diverse applications, notably in drug discovery as kinase inhibitors and in the development of novel materials.[1][5] The urea functional group is a key structural motif capable of forming strong hydrogen bonds with biological receptors.[1] The synthesis of these compounds often involves the use of phosgene or a phosgene equivalent to form a central carbonyl bridge between two amine-containing aryl rings. Triphosgene (bis(trichloromethyl) carbonate) has become a preferred reagent for this transformation due to its solid nature, which allows for easier handling and weighing compared to the highly toxic and gaseous phosgene.[2][6]
The general synthetic strategy involves the reaction of an aryl amine with triphosgene in the presence of a base to form an in situ isocyanate intermediate.[3] This intermediate can then react with another molecule of the same aryl amine to produce a symmetrical diaryl urea or with a different aryl amine to afford an unsymmetrical diaryl urea.[3][7]
Safety Precautions
WARNING: Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood.[6][8][9] It is corrosive and can cause severe burns upon contact with skin and eyes. Inhalation can be fatal. Triphosgene can decompose at elevated temperatures or upon contact with moisture to release toxic phosgene gas.[6] Appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][9] All glassware should be thoroughly dried before use.
Reaction Mechanism and Workflow
The synthesis of N,N'-diaryl ureas using triphosgene proceeds in a stepwise manner. First, triphosgene reacts with a primary aryl amine in the presence of a tertiary amine base, such as triethylamine, to form an isocyanate intermediate. This intermediate is then trapped by a second primary aryl amine to form the final N,N'-diaryl urea product.
General Reaction Scheme
References
- 1. mdpi.com [mdpi.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. nbinno.com [nbinno.com]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Application Notes and Protocols for N-Methylation of Urea Derivatives Using Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation is a critical chemical transformation in the synthesis of fine chemicals, pharmaceuticals, and biologically active compounds.[1][2] Traditional methylation methods often rely on toxic and hazardous reagents like methyl halides or formaldehyde.[3] The use of methanol as a C1 source for N-methylation represents a greener and more sustainable alternative, as it is an abundant, renewable, and inexpensive feedstock.[3] This protocol details a heterogeneous catalytic method for the selective N-methylation of urea derivatives utilizing methanol as the methylating agent. The process operates via a transfer hydrogenation mechanism, where methanol serves as both a source of hydrogen and the methyl group.[1][3]
Principle of the Method
The N-methylation of urea derivatives with methanol is facilitated by a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a base.[1][3] The reaction proceeds through a "borrowing hydrogen" or "transfer hydrogenation" mechanism.[2] In this process, the catalyst first facilitates the dehydrogenation of methanol to formaldehyde. The in situ generated formaldehyde then condenses with the amine derived from the urea derivative to form an imine. Subsequently, the imine is hydrogenated by the hydrogen that was "borrowed" from the methanol in the initial step, yielding the N-methylated product.[1][2] This method offers a high degree of atom economy, with water being the primary byproduct.[4]
Quantitative Data Summary
The following table summarizes the yields of N-methylated products from various urea derivatives using the described protocol. The data is based on gas chromatography (GC) analysis.[3]
| Entry | Substrate (Urea Derivative) | Product | Yield (%) |
| 1 | 1,3-Bis(4-methoxyphenyl)urea | N-methyl-4-methoxyaniline | 99 |
| 2 | 1,3-Bis(p-tolyl)urea | N-methyl-4-methylaniline | 92 |
| 3 | 1,3-Bis(3-methoxyphenyl)urea | N-methyl-3-methoxyaniline | 76 |
| 4 | 1,3-Bis(4-(tert-butyl)phenyl)urea | N-methyl-4-(tert-butyl)aniline | 69 |
| 5 | 1,3-Bis(2-methoxyphenyl)urea | N-methyl-2-methoxyaniline | 54 |
Experimental Protocol
This protocol is adapted from the work of Kamaraj et al.[1][3]
Materials:
-
Substituted urea derivative (e.g., 1,3-Bis(4-methoxyphenyl)urea)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Potassium tert-butoxide (t-BuOK)
-
Methanol (anhydrous)
-
Mesitylene (internal standard for GC analysis)
-
Schlenk tube or a similar reaction vessel
-
Magnetic stirrer and heating oil bath
-
Standard laboratory glassware for workup and purification
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the urea derivative (0.2 mmol), Pd/C (10 mg, 0.1 mol%), and potassium tert-butoxide (0.6 mmol).
-
Addition of Methanol: Under an inert atmosphere (e.g., argon or nitrogen), add 2 mL of anhydrous methanol to the Schlenk tube.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 130°C. Stir the reaction mixture vigorously for 48 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by GC.
-
Workup: After the reaction is complete (as determined by GC analysis), cool the reaction mixture to room temperature.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired N-methylated amine.
-
Analysis: The conversion and yield of the product are determined by GC analysis using mesitylene as an internal standard. The structure of the product should be confirmed by NMR spectroscopy.[3]
Optimization Notes:
-
The choice of base can influence the reaction yield. While potassium tert-butoxide was found to be optimal, other bases like KOH and NaOH can be used, although they may result in lower yields.[3]
-
The reaction temperature is crucial. A decrease in temperature to 100°C can significantly reduce the product yield.[3]
-
The reaction time is also a key parameter. Shorter reaction times may lead to incomplete conversion and the formation of intermediate products.[3]
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the N-methylation of urea derivatives.
Signaling Pathway: "Borrowing Hydrogen" Mechanism
Caption: "Borrowing Hydrogen" mechanism for N-methylation.
References
Troubleshooting & Optimization
Overcoming solubility issues with 1-Methoxy-3-phenylurea in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Methoxy-3-phenylurea in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a chemical compound belonging to the phenylurea class. Phenylurea derivatives are utilized in various research applications, including as herbicides and potential therapeutic agents.[1][2] Like many phenylurea compounds, this compound is characterized by low aqueous solubility, which can present significant challenges in experimental settings, particularly in biological assays that require the compound to be in solution to interact with its target.[1][3]
Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What is the likely cause?
Precipitation is a common issue when the concentration of this compound exceeds its solubility limit in the aqueous buffer. This is due to the compound's hydrophobic nature. The use of an insufficient volume of solvent or inappropriate solvent choice for the initial stock solution can also lead to precipitation upon dilution into an aqueous medium.
Q3: What are the general approaches to improve the aqueous solubility of this compound?
Several methods can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
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Co-solvents: Using a water-miscible organic solvent to first dissolve the compound before dilution in an aqueous buffer.
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pH Adjustment: Modifying the pH of the aqueous solution can increase the solubility of weakly acidic or basic compounds.[4][5][6]
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Surfactants: The use of surfactants to form micelles that can encapsulate the hydrophobic compound and increase its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8][9][10][11]
Troubleshooting Guides
Issue 1: Preparing a Stock Solution
Problem: Difficulty in dissolving this compound to create a concentrated stock solution.
Troubleshooting Steps:
-
Select an appropriate organic solvent: Phenylurea compounds are generally more soluble in organic solvents.[3] Start with dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions of poorly water-soluble compounds for biological assays. Other potential solvents include ethanol and acetone.[3]
-
Gentle heating and sonication: If the compound does not readily dissolve at room temperature, gentle warming (e.g., to 37°C) and sonication can aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
Prepare a lower concentration stock: If solubility issues persist even in organic solvents, try preparing a less concentrated stock solution.
Issue 2: Precipitation Upon Dilution in Aqueous Buffer
Problem: The compound precipitates out of solution when the organic stock solution is diluted into an aqueous buffer for the final assay concentration.
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous medium.
-
Optimize the co-solvent concentration: While a high concentration of the organic co-solvent can maintain solubility, it may also affect the biological system being studied. It is crucial to determine the maximum tolerable co-solvent concentration for your specific assay.
-
Use a pre-warmed buffer: Adding the stock solution to a pre-warmed aqueous buffer can sometimes prevent immediate precipitation.
-
Consider alternative solubilization methods: If co-solvents alone are insufficient or interfere with the assay, explore the use of surfactants or cyclodextrins as described in the experimental protocols below.
Experimental Protocols
Protocol 1: Co-solvent Method for Aqueous Solution Preparation
This protocol provides a general method for preparing an aqueous solution of this compound using a co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
Procedure:
-
Prepare a stock solution: Accurately weigh a desired amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Dilution in aqueous buffer: For your experiment, dilute the stock solution into the aqueous buffer to achieve the final desired concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Final co-solvent concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤1%) to avoid solvent-induced artifacts.
Protocol 2: Cyclodextrin-Mediated Solubilization
This protocol describes the use of cyclodextrins to enhance the aqueous solubility of phenylurea compounds.[7]
Materials:
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This compound
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
Procedure:
-
Prepare a cyclodextrin solution: Dissolve the cyclodextrin in the aqueous buffer at a concentration determined to be effective for similar compounds.
-
Add this compound: Add the powdered this compound directly to the cyclodextrin solution.
-
Complex formation: Stir or sonicate the mixture for an extended period (e.g., 24 hours) at a controlled temperature to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution to remove any undissolved compound. The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method like HPLC.
Data Presentation
Table 1: Solubility of Structurally Related Phenylurea Herbicides in Water
| Compound | Water Solubility (mg/L) at 20-25°C |
| Isoproturon | 55 |
| Chlorotoluron | 74 |
| Linuron | 64 |
Data sourced from a study on phenylurea herbicides.[12]
Table 2: Common Organic Solvents for Phenylurea Compounds
| Solvent | General Solubility of Phenylureas |
| Dimethyl sulfoxide (DMSO) | High |
| Ethanol | Moderate to High |
| Acetone | Moderate to High |
| Water | Low |
Based on general chemical properties of phenylurea compounds.[1][3]
Visualizations
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a general workflow for addressing solubility issues with this compound in an experimental setting.
Potential Signaling Pathways Inhibited by Phenylurea Derivatives
While the specific biological target of this compound is not definitively established in the provided context, related phenylurea derivatives have been shown to inhibit key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Hedgehog pathways.[13] This diagram illustrates a simplified overview of these pathways and potential points of inhibition by phenylurea compounds.
References
- 1. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pH-independent release of a weakly basic drug from water-insoluble and -soluble matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pnas.org [pnas.org]
Optimizing reaction conditions for 1-Methoxy-3-phenylurea synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Methoxy-3-phenylurea, a key intermediate in pharmaceutical and materials science research. The following information is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental challenges.
Reaction Pathway
The primary synthetic route to this compound involves the nucleophilic addition of methoxyamine to phenyl isocyanate. When starting with methoxyamine hydrochloride, a base is required to liberate the free methoxyamine for the reaction to proceed.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from phenyl isocyanate and methoxyamine hydrochloride.
Materials:
-
Phenyl Isocyanate
-
Methoxyamine hydrochloride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add methoxyamine hydrochloride (1.0 equivalent) and the chosen anhydrous solvent.
-
Stir the suspension and add the tertiary amine base (1.0-1.1 equivalents) dropwise at room temperature. Stir the mixture for 15-30 minutes to ensure the formation of free methoxyamine.
-
In a separate, dry dropping funnel, dissolve phenyl isocyanate (1.0 equivalent) in the same anhydrous solvent.
-
Add the solution of phenyl isocyanate dropwise to the stirred methoxyamine suspension over a period of 15-30 minutes. An exothermic reaction may be observed; maintain the desired reaction temperature using an ice bath if necessary.
-
After the addition is complete, allow the reaction to stir at the chosen temperature (e.g., room temperature) for a specified time (e.g., 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, the reaction mixture may be worked up by filtering off any precipitated salts (e.g., triethylamine hydrochloride).
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Optimizing Reaction Conditions
The yield and purity of this compound can be significantly influenced by various reaction parameters. A systematic approach to optimizing these conditions is recommended. Below is an illustrative table that researchers can use to track their experimental results.
Table 1: Illustrative Data for Optimization of this compound Synthesis
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | THF | TEA (1.0) | 25 | 4 | 85 | 95 | Clean reaction, minimal byproducts. |
| 2 | DCM | TEA (1.0) | 25 | 4 | 82 | 94 | Similar to THF, slightly slower reaction. |
| 3 | DMF | TEA (1.0) | 25 | 2 | 90 | 92 | Faster reaction, but more colored impurities. |
| 4 | THF | DIPEA (1.0) | 25 | 6 | 80 | 96 | Slower reaction with a bulkier base. |
| 5 | THF | TEA (1.0) | 0 | 8 | 78 | 97 | Slower reaction, higher purity. |
| 6 | THF | TEA (1.1) | 25 | 4 | 88 | 95 | Slight excess of base improves yield. |
Note: The data in this table is illustrative and intended to serve as a template for organizing experimental results during an optimization study.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Troubleshooting 1-Methoxy-3-phenylurea degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of 1-Methoxy-3-phenylurea during experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What are the potential causes?
Several factors can contribute to the degradation of this compound in aqueous solutions. The primary causes are hydrolysis, photodegradation, and microbial contamination. The rate of degradation is influenced by the pH, temperature, light exposure, and presence of microorganisms in your experimental setup. Phenylurea herbicides are known to be susceptible to hydrolysis, with the rate being affected by both pH and temperature.[1]
Q2: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented, based on the known degradation pathways of related N-methoxy-N-methyl-substituted phenylurea herbicides, the primary degradation products are likely formed through two main pathways.[1]
-
Pathway I: Stepwise N-dealkylation and N-demethoxylation followed by hydrolysis. This would involve the sequential loss of the methyl and methoxy groups from the urea nitrogen, followed by hydrolysis of the urea bond to form aniline or a substituted aniline.
-
Pathway II: Direct hydrolysis. This involves the cleavage of the urea bond to directly form aniline and other components.[1]
Common degradation products for similar phenylurea herbicides include their corresponding aniline derivatives.[1] For this compound, this would likely result in the formation of aniline.
Q3: My HPLC analysis shows unexpected peaks appearing over time. How can I identify if these are degradation products?
The appearance of new peaks in your HPLC chromatogram that coincide with a decrease in the peak area of this compound is a strong indication of degradation. To confirm the identity of these peaks, you can employ several strategies:
-
Forced Degradation Studies: Intentionally subject a sample of this compound to harsh conditions (e.g., high temperature, extreme pH, strong light, or oxidizing agents) to accelerate degradation.[2][3] Analyze the stressed sample by HPLC-MS to identify the mass of the degradation products and compare their retention times to the unknown peaks in your experimental samples.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry to determine the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks. This data can be used to propose structures for the degradation products.
-
Reference Standards: If reference standards for potential degradation products (e.g., aniline) are available, you can compare their retention times and spectral data with your unknown peaks.
Q4: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of your solutions within a stable and neutral range (pH 4-10), as extreme pH values can catalyze hydrolysis.[1]
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) and avoid prolonged exposure to elevated temperatures.
-
Light Protection: Protect your solutions from light by using amber-colored vials or by covering the containers with aluminum foil. Photochemical degradation can occur upon exposure to sunlight or other UV light sources.
-
Sterile Conditions: If microbial degradation is suspected, work under sterile conditions, use sterile buffers and solvents, and consider adding a bacteriostatic agent if it does not interfere with your experiment.
-
Use Freshly Prepared Solutions: Prepare solutions of this compound fresh before use whenever possible to minimize the time for degradation to occur.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the degradation of this compound.
Problem: Inconsistent or decreasing concentration of this compound in stock or working solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent concentration.
Data on Stability of Related Phenylurea Herbicides
| Phenylurea Herbicide | Condition | Half-life / Degradation Rate | Reference |
| Diuron | Photolysis in water | Varies with conditions (e.g., presence of photosensitizers) | [4] |
| Isoproturon | Photolysis in water | Varies with conditions | [4] |
| Metoxuron | Photolysis in water | Quantum yield of 0.020 ± 0.005 at 254 nm | [5] |
| Phenylureas (general) | Hydrolysis | Rate is pH and temperature dependent | [1] |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound and Potential Degradation Products
This method is adapted from a protocol for a structurally similar compound and may require optimization for your specific instrumentation and experimental conditions.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v). For MS compatibility, replace any non-volatile acid with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in the mobile phase or a compatible solvent.
-
Inject the standard solution to determine the retention time and peak area.
-
Prepare your experimental samples by diluting them to an appropriate concentration with the mobile phase.
-
Inject the experimental samples and monitor the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.
-
Quantify the amount of this compound in your samples by comparing the peak area to a calibration curve generated from standards of known concentrations.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[2][3]
Stress Conditions:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60 °C for 24-48 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24-48 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105 °C for 24-48 hours.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24-48 hours.
Procedure:
-
Prepare a stock solution of this compound.
-
For each stress condition, transfer an aliquot of the stock solution to a suitable vial and add the stressor.
-
Keep a control sample (unstressed) under normal storage conditions.
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze them by the developed HPLC or LC-MS method.
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
Signaling Pathways and Degradation Mechanisms
General Degradation Pathways of N-methoxy-N-methyl-substituted Phenylurea Herbicides
The degradation of N-methoxy-N-methyl-substituted phenylurea herbicides, a class to which this compound belongs, generally proceeds through two primary pathways as illustrated below.[1]
Caption: General degradation pathways for N-methoxy-N-methyl phenylureas.
References
Technical Support Center: Synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl Urea Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs?
A1: The most prevalent methods involve the reaction of 2-aminoisoindoline-1,3-dione (N-aminophthalimide) with either a substituted aryl isocyanate or a phenyl(substituted phenyl)carbamate.[1][2] An alternative, though often lower-yielding, route is the reaction of phthalic anhydride with a substituted phenyl semicarbazide in glacial acetic acid.[1][2]
Q2: What is a typical yield range for this synthesis?
A2: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. Optimized procedures reacting N-aminophthalimide with aryl isocyanates or carbamates can achieve yields in the range of 81-92%.[2] In contrast, methods starting from phthalic anhydride and substituted phenyl semicarbazide have reported lower yields, from 35.9% to 86.2%, and sometimes as low as 41-61%.[1][2]
Q3: What are the critical intermediates in this synthesis?
A3: The key intermediate is 2-aminoisoindoline-1,3-dione (N-aminophthalimide). The purity and stability of this compound are crucial for achieving a high yield in the subsequent urea formation step.
Q4: How can I prepare high-purity 2-aminoisoindoline-1,3-dione?
A4: A reliable method is the reaction of phthalic anhydride with hydrazine hydrate in a mixed solvent system of ethanol and water at a low temperature (e.g., 0 °C to room temperature). This approach minimizes the formation of the 2,3-dihydro-1,4-phthalazinedione byproduct and can result in yields of 81-94%.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, particularly when using the N-aminophthalimide and aryl isocyanate route.
Low Yield
Problem: The final yield of the desired 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea is significantly lower than expected.
Possible Causes & Solutions:
-
Moisture Contamination of Aryl Isocyanate: Aryl isocyanates are highly sensitive to moisture. Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine. This amine can then react with another molecule of the isocyanate to form a symmetric N,N'-diarylurea byproduct, consuming the starting material and reducing the yield of the desired product.
-
Solution:
-
Use freshly opened or properly stored aryl isocyanates.
-
Dry all solvents and glassware thoroughly before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Impure 2-Aminoisoindoline-1,3-dione: The presence of impurities in the N-aminophthalimide starting material can lead to side reactions and a lower yield.
-
Solution:
-
Ensure the N-aminophthalimide is pure by checking its melting point and spectroscopic data (NMR, IR).
-
Recrystallize the N-aminophthalimide if necessary before use.
-
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all impact the reaction yield.
-
Solution:
-
Temperature: The reaction is typically carried out at room temperature. Higher temperatures may lead to side reactions.
-
Reaction Time: Stirring the reaction mixture for 6-8 hours is generally sufficient.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent: Dichloromethane (DCM) is a commonly used solvent.[1] Ensure the solvent is anhydrous.
-
-
Product Purification Issues
Problem: Difficulty in isolating the pure desired product from the reaction mixture.
Possible Cause & Solution:
-
Presence of Symmetric N,N'-diarylurea Byproduct: This byproduct can be difficult to separate from the desired product due to similar polarities.
-
Solution:
-
Filtration: The desired 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea often precipitates out of the reaction mixture (e.g., in DCM). The symmetric urea may be more soluble in the reaction solvent. Filtration can therefore be an effective initial purification step.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the final product.[1]
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed for purification. A solvent system of ethyl acetate and hexane is often a good starting point.
-
-
Data Presentation
Table 1: Comparison of Synthetic Routes and Yields for 1-(1,3-dioxoisoindolin-2-yl)-3-aryl Urea Analogs
| Synthetic Route | Reactants | Solvent | Reaction Time | Yield Range | Reference |
| Reaction with Phenylcarbamate | 2-Aminoisoindoline-1,3-dione, Phenyl(substituted phenyl)carbamate | Dichloromethane | 6-8 hours | 81-92% | [1] |
| Reaction with Aryl Isocyanate | 2-Aminoisoindoline-1,3-dione, Substituted Aryl Isocyanate | Dichloromethane | Not Specified | Good | |
| Reaction of Phenyl Semicarbazide | Phthalic Anhydride, Substituted Phenyl Semicarbazide | Glacial Acetic Acid | 5 hours | 41-61% | [1][2] |
| Refluxing with p-substituted phenylcarbamate | N-aminophthalimide, p-substituted phenylcarbamate | Ethanol | 1-2 hours | 35.9-86.2% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminoisoindoline-1,3-dione (N-aminophthalimide)
This protocol is adapted from a reliable procedure for the synthesis of N-aminophthalimides.
-
To a solution of phthalic anhydride (1.0 equivalent) in a 1:1 mixture of ethanol and water, add hydrazine hydrate (~5.0 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Upon completion of the reaction (monitored by TLC), add water to precipitate the product.
-
Filter the precipitate, wash with cold water, and then with a mixture of n-hexane and ethyl acetate.
-
Recrystallize the crude product from an acetone/THF (1:4) solution to obtain pure 2-aminoisoindoline-1,3-dione.
Protocol 2: General Procedure for the Synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl Urea Analogs
This procedure is based on the reaction of N-aminophthalimide with a substituted aryl isocyanate.
-
Dissolve 2-aminoisoindoline-1,3-dione (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
To this solution, add the substituted aryl isocyanate (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
The final product often precipitates from the reaction mixture. Collect the precipitate by filtration.
-
Wash the solid with cold DCM and dry at room temperature.
-
Recrystallize the crude product from ethanol to obtain the pure 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analog.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs.
References
Addressing thermal lability of phenylurea herbicides in GC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the thermal lability of phenylurea herbicides during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my phenylurea herbicide peaks tailing or absent in my GC chromatogram?
A1: Phenylurea herbicides are often thermally labile, meaning they can degrade at the high temperatures used in conventional GC injectors. This degradation leads to the formation of less volatile and more polar compounds, such as isocyanates and anilines, which can result in poor peak shape, tailing, or the complete absence of the parent herbicide peak.[1][2][3][4] Additionally, using alcohol-based solvents can sometimes lead to the formation of N-(aryl)carbamic acid esters in the injector.[5]
Q2: What are the primary degradation products of phenylurea herbicides in a hot GC inlet?
A2: The most common thermal degradation products of phenylurea herbicides are the corresponding isocyanates and amines.[1][2][3][4] The urea bond is susceptible to cleavage at elevated temperatures, leading to these breakdown products.
Q3: Can I analyze phenylurea herbicides by GC without derivatization?
A3: Direct GC analysis of phenylurea herbicides is challenging but can be achieved under carefully controlled conditions. Success often relies on minimizing the thermal stress on the analytes. This can be accomplished by using lower injector temperatures and higher carrier gas flow rates to reduce the residence time of the herbicides in the hot injection port.[4] In some cases, reproducible degradation can be achieved, allowing for quantification based on the degradation products, though this is not ideal.[1][2]
Q4: What is derivatization and how can it help in the GC analysis of phenylurea herbicides?
A4: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a particular analytical method. For phenylurea herbicides, derivatization is used to increase their thermal stability and volatility, which improves their chromatographic behavior and reduces degradation in the GC inlet.[6][7][8] Common derivatization techniques for phenylurea herbicides include methylation and acylation.[6][8]
Q5: What are the alternatives to conventional hot split/splitless injection for the analysis of thermally labile compounds like phenylurea herbicides?
A5: Alternative injection techniques that minimize thermal degradation are highly recommended. These include:
-
On-Column Injection (OCI): The sample is injected directly onto the column at a low temperature, avoiding the hot injector altogether.
-
Programmed Temperature Vaporization (PTV) Inlet: The sample is injected into a cool inlet, which is then rapidly heated to transfer the analytes to the column. This allows for more controlled vaporization and reduces the time the analytes spend at high temperatures.
Q6: Is HPLC a better alternative for the analysis of phenylurea herbicides?
A6: High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing phenylurea herbicides because it avoids the issue of thermal degradation associated with GC.[6][7]
Troubleshooting Guide
Issue: Peak Tailing or Broadening
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | Lower the injector temperature. Use a faster carrier gas flow rate. Consider using an alternative injection technique like on-column or PTV injection. Derivatize the sample to increase thermal stability. |
| Active Sites in the System | Use a deactivated inlet liner and column. Trim the front end of the column to remove any active sites that may have developed. |
| Poor Column Installation | Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. |
| Incompatible Solvent | Ensure the solvent is compatible with the stationary phase of the column. |
Issue: Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Degradation | Optimize injector parameters (temperature, flow rate) for reproducible degradation or, preferably, switch to a method that minimizes degradation (derivatization, OCI, PTV). |
| Injector Contamination | Clean or replace the injector liner and septum. |
| Sample Matrix Effects | Use matrix-matched standards for calibration. |
Issue: No Peaks or Very Small Peaks
| Possible Cause | Troubleshooting Step |
| Complete Analyte Degradation | Drastically reduce the injector temperature. Use on-column injection. Confirm the integrity of your analytical standard. |
| System Leak | Check for leaks in the injector, column fittings, and gas lines. |
| Syringe/Autosampler Issue | Ensure the syringe is functioning correctly and injecting the correct volume. |
Quantitative Data Summary
The following table summarizes the performance of a direct GC-MS method for the analysis of several phenylurea herbicides.
| Herbicide | Limit of Detection (LOD) (ng/mL) | Precision (R.S.D.) |
| Chlorbromuron | 0.5 - 5.0 | ~7.0% |
| Fluometuron | 0.5 - 5.0 | ~7.0% |
| Diuron | 0.5 - 5.0 | ~7.0% |
| Linuron | 0.5 - 5.0 | ~7.0% |
| Metobromuron | 0.5 - 5.0 | ~7.0% |
| Monolinuron | 0.5 - 5.0 | ~7.0% |
| Monuron | 0.5 - 5.0 | ~7.0% |
Data from a study utilizing direct GC-MS analysis with optimized conditions.[1][2]
Experimental Protocols
Direct GC-MS Analysis of Phenylurea Herbicides
This method is suitable for the direct analysis of some phenylurea herbicides but requires careful optimization to ensure reproducible results.
-
Sample Preparation: Herbicides are isolated from the matrix by extraction with an acidic aqueous solution, followed by solid-phase extraction (SPE) for preconcentration and cleanup. Elution from the SPE cartridge is typically performed with ethyl acetate.[1][2]
-
GC-MS Parameters:
-
Injector: Split/splitless injector operated at a temperature optimized to minimize degradation while still ensuring efficient vaporization. A temperature of 250°C has been used, but lower temperatures may be necessary for more labile compounds.[1]
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program that provides good separation of the target analytes and their degradation products. For example, starting at 80°C, holding for 1 minute, then ramping to 280°C at 10°C/min.
-
Detector: Mass spectrometer operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]
-
Derivatization of Phenylurea Herbicides (General Procedure)
Derivatization is a robust strategy to improve the thermal stability of phenylurea herbicides for GC analysis.
-
Methylation:
-
Reagents: Iodomethane and a strong base such as sodium hydride.[8]
-
Procedure: The extracted and dried sample residue is reconstituted in a suitable aprotic solvent. Sodium hydride is added to act as a proton-extracting agent, followed by the addition of iodomethane. The reaction mixture is incubated at an elevated temperature (e.g., 60°C) for a specific duration to ensure complete derivatization. The reaction is then quenched, and the derivatized analytes are extracted for GC analysis.
-
-
Acylation:
-
Reagent: Heptafluorobutyric anhydride (HFBA).
-
Procedure: The sample extract is dried, and HFBA is added along with a suitable solvent and catalyst if necessary. The mixture is heated to promote the acylation of the urea nitrogens. After the reaction is complete, the excess reagent is removed, and the sample is reconstituted for GC injection.
-
Visualizations
Caption: Thermal degradation pathway of phenylurea herbicides in a hot GC injector.
Caption: Workflow for the GC analysis of phenylurea herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector | Semantic Scholar [semanticscholar.org]
- 7. Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Reducing matrix effects in HPLC analysis of phenylurea compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the HPLC analysis of phenylurea compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the HPLC analysis of phenylurea compounds?
A1: Matrix effects in HPLC are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[1] These effects can manifest as either signal suppression (decreased response) or enhancement (increased response), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2][3] In the analysis of phenylurea compounds, complex matrices such as soil, food, or biological fluids contain numerous endogenous substances that can interfere with the ionization process in mass spectrometry (MS) or absorb at similar wavelengths in UV detection. For instance, in the analysis of phenylureas in river and seawater, high levels of dissolved organic matter and salts have been shown to cause significant signal suppression.[4]
Q2: What are the most common sample preparation techniques to reduce matrix effects for phenylurea analysis?
A2: The most effective strategies for minimizing matrix effects involve thorough sample cleanup prior to HPLC analysis. The two most common and effective techniques for phenylurea compounds are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[5][6]
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used method for cleaning up and concentrating phenylurea herbicides from various matrices, particularly water samples.[7][8] C18 cartridges are frequently employed for this purpose.[7][9] The technique involves passing the sample through a solid sorbent that retains the analytes of interest while allowing interfering matrix components to be washed away. The retained phenylureas are then eluted with a small volume of an organic solvent.
-
Liquid-Liquid Extraction (LLE): LLE is another common technique used to isolate analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. While it can be effective, SPE often provides cleaner extracts and higher, more consistent recoveries for a broader range of analytes with a single method.[6]
Q3: How can I optimize my HPLC method to minimize matrix effects?
A3: Chromatographic conditions can be optimized to separate the phenylurea analytes from interfering matrix components.[10] Key parameters to consider include:
-
Column Chemistry: Utilizing a column with a different selectivity, such as a phenyl-hexyl or biphenyl phase, can alter the elution profile of matrix components relative to your target analytes.
-
Mobile Phase Gradient: Modifying the gradient elution profile can improve the resolution between the analyte peaks and interfering peaks from the matrix.
-
Injection Volume: Reducing the injection volume can decrease the total amount of matrix components introduced into the system, thereby lessening their impact.[10]
-
Sample Dilution: Diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components.[10] This approach is particularly useful if the analytical method has sufficient sensitivity.
Q4: Can the use of an internal standard help compensate for matrix effects?
A4: Yes, the use of an appropriate internal standard (IS) is a powerful strategy to compensate for matrix effects. An ideal IS is a stable isotope-labeled version of the analyte, as it will have nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte. By monitoring the ratio of the analyte signal to the IS signal, variability due to matrix-induced suppression or enhancement can be significantly reduced.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Matrix components co-eluting with the analyte. | - Improve sample cleanup using SPE or LLE. - Optimize the chromatographic gradient to better separate the analyte from interferences. - Evaluate a different stationary phase. |
| Inconsistent Peak Areas/Poor Reproducibility | Variable matrix effects between samples. | - Implement a robust sample preparation method like SPE. - Utilize a stable isotope-labeled internal standard. - Dilute samples to minimize the concentration of matrix components. |
| Low Analyte Recovery | Inefficient sample extraction or significant ion suppression. | - Optimize the SPE or LLE protocol (e.g., sorbent type, elution solvent, pH). - Assess matrix effects by comparing the response of the analyte in a clean solvent versus a matrix extract. - If significant suppression is observed, improve sample cleanup or chromatographic separation. |
| High Background Noise in Chromatogram | Insufficient removal of matrix components. | - Enhance the washing steps in your SPE protocol. - Consider a multi-step cleanup approach (e.g., LLE followed by SPE). - Use a guard column to protect the analytical column from strongly retained matrix components. |
| Signal Drifting During a Sequence | Buildup of matrix components on the column or in the ion source. | - Implement a column wash step at the end of each run or periodically within the sequence. - Clean the MS ion source more frequently. - Ensure adequate sample cleanup to prevent the accumulation of non-volatile matrix components. |
Experimental Protocols
Solid-Phase Extraction (SPE) for Phenylurea Herbicides in Water
This protocol is a general guideline for the extraction of phenylurea compounds from water samples using a C18 SPE cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.[9]
-
Sample Loading: Load 500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 20 mL/min.[9]
-
Cartridge Washing: After loading the entire sample, wash the cartridge with a specific volume of a weak solvent (e.g., 5 mL of 10% methanol in water) to remove polar interferences.
-
Cartridge Drying: Dry the cartridge by drawing air through it under vacuum for at least 15 minutes to remove residual water.[9]
-
Elution: Elute the retained phenylurea compounds with a small volume of a strong organic solvent, such as 5 mL of acetonitrile or methanol.[9]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL). The sample is now ready for HPLC analysis.[9]
HPLC-UV Method Parameters for Phenylurea Analysis
The following are typical starting conditions for the analysis of phenylurea compounds by HPLC with UV detection.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
-
Mobile Phase: Acetonitrile and water are commonly used. A typical starting gradient could be 60:40 (v/v) acetonitrile:water.[11]
-
Flow Rate: 1.0 mL/min[11]
-
Detection Wavelength: Phenylurea compounds have a strong absorbance around 210-247 nm. A wavelength of 245 nm is often used.[7][12]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Quantitative Data Summary
Table 1: Recovery of Phenylurea Herbicides from Water Samples using SPE
| Compound | Matrix | Spiking Level (µg/L) | Recovery (%) | Reference |
| Diuron | Colorado River Water | 1 or 50 | 74 - 104 | [1] |
| Linuron | Colorado River Water | 1 or 50 | 74 - 104 | [1] |
| Monuron | Colorado River Water | 1 or 50 | 74 - 104 | [1] |
| Various Phenylureas | Surface Water | Not specified | 39 - 76 | [13] |
| Various Phenylureas | E-pure Water | 3 | 93 - 105 | [7] |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Typical Recovery Range | Reference |
| Solid-Phase Extraction (SPE) | High selectivity, high recovery, cleaner extracts, potential for automation. | Can be more time-consuming and costly than LLE. | 80-110% | [6] |
| Liquid-Liquid Extraction (LLE) | Simple, inexpensive. | Can be labor-intensive, may form emulsions, lower recoveries for some compounds. | 60-90% | [6] |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blog [phenomenex.blog]
- 6. waters.com [waters.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. unitedchem.com [unitedchem.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methoxy-3-phenylurea stability testing and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing and storage of 1-Methoxy-3-phenylurea. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Avoid exposure to excessive heat, light, and moisture.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the known degradation of other phenylurea herbicides, this compound is likely to degrade through several pathways. These include N-demethoxylation, N-demethylation, and hydrolysis of the urea bond to form aniline-based metabolites.[2] Hydroxylation of the phenyl ring may also occur.[3] Both microbial and photochemical degradation can contribute to these processes.[2][4]
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended for monitoring the stability of this compound.[5][6] This method should be capable of separating the intact compound from its potential degradation products.
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation study, also known as stress testing, involves subjecting the compound to harsh conditions (e.g., high temperature, humidity, acid/base hydrolysis, oxidation, and light) to accelerate its degradation.[2][7] This helps to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[2][3]
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample.
-
Possible Cause 1: Degradation of the compound.
-
Solution: Review your storage conditions. Ensure the compound is protected from light, heat, and moisture. Consider performing a forced degradation study to identify the degradation products and confirm if the unexpected peaks correspond to these.
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Solution: Analyze a blank (solvent only) to check for contamination. Use fresh, high-purity solvents for sample preparation and HPLC mobile phase.
-
-
Possible Cause 3: Interaction with the analytical column.
-
Solution: Ensure the column is properly equilibrated and that the mobile phase is appropriate for the compound. Try a different column with a different stationary phase if the problem persists.
-
Problem 2: My this compound sample has changed color or appearance.
-
Possible Cause: Degradation.
-
Solution: A change in physical appearance is a strong indicator of degradation. The sample should not be used for experiments where purity is critical. It is advisable to acquire a fresh batch of the compound. You can analyze the discolored sample by HPLC to assess the extent of degradation.
-
Problem 3: I am not seeing any degradation in my forced degradation study.
-
Possible Cause: The stress conditions are not harsh enough.
-
Solution: According to ICH guidelines, stress testing should be conducted under conditions more severe than accelerated stability testing.[2] You may need to increase the temperature, the concentration of the acid/base/oxidizing agent, or the duration of exposure to light.[4][7] A target degradation of 5-20% is generally considered optimal for method validation.[7]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a comprehensive forced degradation study. A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol).
1. Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 48 hours.
-
Neutralize with 0.1 M NaOH before analysis.
2. Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
3. Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for 48 hours.
4. Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an oven at 80°C for 7 days.
-
Dissolve the stressed solid in a suitable solvent for analysis.
5. Photostability Testing (Solid State):
-
Expose a thin layer of solid this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[8][9]
-
A control sample should be kept in the dark under the same temperature and humidity conditions.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.
-
Dissolve the exposed and control samples for analysis.
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Data Presentation
The results of a stability study should be presented in a clear and organized manner. The following tables are illustrative examples of how to present the data.
Table 1: Summary of Forced Degradation Study Results (Illustrative Data)
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 48 hours | 60°C | 15.2 | 3 |
| 0.1 M NaOH | 24 hours | 60°C | 25.8 | 4 |
| 3% H₂O₂ | 48 hours | Room Temp | 8.5 | 2 |
| Thermal (Solid) | 7 days | 80°C | 5.1 | 1 |
| Photostability | 1.2M lux h | Room Temp | 12.3 | 2 |
Table 2: Long-Term Stability Data (Illustrative Data)
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 months | 99.8 | 0.2 |
| 3 months | 99.5 | 0.5 | |
| 6 months | 99.2 | 0.8 | |
| 12 months | 98.9 | 1.1 | |
| 40°C / 75% RH | 0 months | 99.8 | 0.2 |
| 3 months | 98.5 | 1.5 | |
| 6 months | 97.6 | 2.4 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Buy 1-methoxy-1-methyl-3-phenylurea from JHECHEM CO LTD - ECHEMI [echemi.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. ijrpp.com [ijrpp.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Purification of 1-Methoxy-3-phenylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Methoxy-3-phenylurea. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound product?
A1: Common impurities can include unreacted starting materials such as phenyl isocyanate and O-methylhydroxylamine, and side products like symmetrically substituted ureas (e.g., 1,3-diphenylurea). Solvents used in the reaction are also common impurities that need to be removed.
Q2: What is the expected melting point of pure this compound?
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: The purity of this compound can be assessed using several techniques:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the desired product and any organic impurities present.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oily Product After Synthesis
Problem: The crude product is an oil and does not solidify upon cooling.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Residual Solvent | Concentrate the reaction mixture further under reduced pressure to remove any remaining solvent. |
| Presence of Impurities | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. If this fails, proceed with column chromatography. |
| Incorrect pH | If the reaction was performed under acidic or basic conditions, neutralize the mixture before extraction and purification. |
Issue 2: Low Yield After Recrystallization
Problem: A significant amount of product is lost during the recrystallization process.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the chosen solvent | Choose a solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures. Test a range of solvents on a small scale first. |
| Too much solvent was used | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration | Preheat the funnel and filter paper to prevent the product from crystallizing out of solution during filtration. |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. |
Issue 3: Product is Still Impure After Recrystallization
Problem: TLC or other analytical methods show the presence of impurities after one round of recrystallization.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Impurity has similar solubility to the product | Perform a second recrystallization. If the impurity persists, column chromatography is recommended. |
| Co-precipitation of impurities | Ensure the solution is not supersaturated before cooling to allow for selective crystallization of the desired product. |
Experimental Protocols
Recrystallization Protocol
Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Solvent Selection:
| Solvent System | Rationale |
| Ethanol/Water | This compound is likely soluble in hot ethanol and less soluble in cold water. |
| Toluene | A non-polar solvent that can be effective for ureas. |
| Acetone/Hexane | The product is likely soluble in acetone, and the addition of hexane as an anti-solvent can induce crystallization. |
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution through a pre-heated funnel to remove insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Typical Parameters:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh)[4] |
| Mobile Phase (Eluent) | A gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol |
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 Hexane/Ethyl Acetate).
-
Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 9:1 to 1:1 Hexane/Ethyl Acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. 1-Methoxy-1-methyl-3-phenylurea|lookchem [lookchem.com]
- 2. Buy 1-methoxy-1-methyl-3-phenylurea from JHECHEM CO LTD - ECHEMI [echemi.com]
- 3. Preparation of a new C18 stationary phase containing embedded urea groups for use in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
Technical Support Center: Enhancing the Biological Activity of 1-Methoxy-3-phenylurea Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxy-3-phenylurea derivatives. The information is designed to address specific issues that may be encountered during synthesis, purification, and biological evaluation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological activities associated with this compound derivatives?
A1: this compound derivatives have been investigated for a range of biological activities, most notably as anticancer agents and inhibitors of the complement system. As anticancer agents, they have been shown to target signaling pathways crucial for cancer cell proliferation and survival, such as the BRAF and VEGFR-2 pathways.[1][2] In the context of the complement system, certain derivatives have demonstrated potent inhibitory effects, suggesting their potential in treating inflammatory and autoimmune diseases.[3]
Q2: What are the key structural features of this compound derivatives that influence their biological activity?
A2: The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. For instance, in anticancer studies, the presence of specific halogen atoms or trifluoromethyl groups on one of the phenyl rings can enhance potency.[1][4] The substitution pattern on the urea linkage also plays a critical role. For complement inhibitors, the stereochemistry and the length of alkyl chains attached to the urea nitrogen can dramatically impact activity.[3]
Q3: Which analytical techniques are most suitable for characterizing this compound derivatives?
A3: A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of these derivatives. These typically include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the urea moiety.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting Guides
Synthesis and Purification
Problem 1: Low yield during the synthesis of this compound derivatives from an amine and an isocyanate.
-
Possible Cause 1: Impure starting materials.
-
Troubleshooting Tip: Ensure the amine and isocyanate starting materials are pure and dry. Moisture can react with the isocyanate to form a symmetric urea byproduct, reducing the yield of the desired product.
-
-
Possible Cause 2: Side reactions of the isocyanate.
-
Troubleshooting Tip: Phenyl isocyanates can undergo self-polymerization or react with the urethane product to form allophanates, especially at elevated temperatures. It is advisable to carry out the reaction at room temperature or below and to add the isocyanate slowly to the amine solution.
-
-
Possible Cause 3: Incomplete reaction.
-
Troubleshooting Tip: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a non-nucleophilic base (e.g., triethylamine) can be added to catalyze the reaction.
-
Problem 2: Difficulty in purifying the final product.
-
Possible Cause 1: Presence of symmetrical urea byproduct.
-
Troubleshooting Tip: Symmetrical ureas, formed from the reaction of the isocyanate with water, are often insoluble and can be difficult to remove. Purification can be achieved by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
-
Possible Cause 2: Product is an oil or does not crystallize.
-
Troubleshooting Tip: If the product is an oil, try triturating it with a non-polar solvent like hexane to induce crystallization. If that fails, purification by column chromatography is the best alternative.
-
Biological Assays
Problem 3: High variability or inconsistent results in the MTT assay for anticancer activity.
-
Possible Cause 1: Interference of the compound with the MTT reagent.
-
Troubleshooting Tip: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. Run a control experiment with the compound and MTT reagent in cell-free media to check for any direct reduction.
-
-
Possible Cause 2: Poor solubility of the compound in the culture medium.
-
Troubleshooting Tip: Ensure the compound is fully dissolved in the culture medium. Precipitation of the compound can lead to inaccurate and variable results. It may be necessary to use a small amount of a co-solvent like DMSO, but the final concentration of the co-solvent should be kept low (typically <0.5%) and a vehicle control should be included in the experiment.
-
-
Possible Cause 3: Incorrect cell seeding density.
-
Troubleshooting Tip: The number of cells seeded per well is critical for the MTT assay. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and non-linear results. Optimize the cell seeding density for each cell line to ensure they are in the exponential growth phase during the assay.
-
Problem 4: Artifacts or unexpected results in the complement inhibition assay.
-
Possible Cause 1: Non-specific interference of the compound.
-
Troubleshooting Tip: Some compounds can interfere with the assay components in a non-specific manner, such as by causing hemolysis of the indicator red blood cells. Include a control where the compound is incubated with the red blood cells in the absence of serum to check for direct hemolytic activity.
-
-
Possible Cause 2: Instability of the compound in the assay buffer.
-
Troubleshooting Tip: Assess the stability of the compound in the assay buffer over the time course of the experiment. Degradation of the compound could lead to an underestimation of its inhibitory activity.
-
-
Possible Cause 3: Issues with the serum (complement source).
-
Troubleshooting Tip: The activity of the complement proteins in serum can be affected by storage conditions and freeze-thaw cycles. Use freshly collected or properly stored serum and avoid repeated freeze-thawing.
-
Quantitative Data
Table 1: Anticancer Activity of Selected 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | A549 | 2.39 ± 0.10 | [1] |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | HCT-116 | 3.90 ± 0.33 | [1] |
| Sorafenib (Positive Control) | A549 | 2.12 ± 0.18 | [1] |
| Sorafenib (Positive Control) | HCT-116 | 2.25 ± 0.71 | [1] |
Table 2: Complement Inhibitory Activity of Selected 1-Phenyl-3-(1-phenylethyl)urea Derivatives
| Compound | Pathway | IC50 (µM) | Reference |
| 7l | Classical | ~0.00368 | [3] |
| 7l | Lectin | ~0.00446 | [3] |
| 7l | Alternative | ~0.00359 | [3] |
Experimental Protocols
General Procedure for the Synthesis of 1-Aryl-3-phenylurea Derivatives
This protocol describes a general method for the synthesis of 1-aryl-3-phenylurea derivatives via the reaction of a substituted aniline with a phenyl isocyanate.
Materials:
-
Substituted aniline
-
Phenyl isocyanate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as a catalyst)
-
Stirring plate and magnetic stir bar
-
Round bottom flask
-
Dropping funnel
Procedure:
-
Dissolve the substituted aniline (1 equivalent) in anhydrous DCM in a round bottom flask equipped with a magnetic stir bar.
-
If using a catalyst, add triethylamine (0.1 equivalents) to the solution.
-
In a separate dropping funnel, dissolve the phenyl isocyanate (1 equivalent) in anhydrous DCM.
-
Add the phenyl isocyanate solution dropwise to the stirred aniline solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
MTT Assay for Antiproliferative Activity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
References
Validation & Comparative
Phenylurea Herbicides: A Comparative Analysis of Herbicidal Activity with a Focus on 1-Methoxy-3-phenylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal activity of 1-Methoxy-3-phenylurea and other prominent phenylurea herbicides. The information presented is supported by experimental data and detailed protocols to assist in research and development.
Herbicidal Activity of Phenylurea Derivatives
Phenylurea herbicides are a class of compounds that primarily act by inhibiting photosynthesis in susceptible plants. Their mode of action involves blocking the electron transport chain in Photosystem II (PSII), a critical process for converting light energy into chemical energy. This disruption leads to a cascade of events, ultimately causing plant death.[1][2] The herbicidal efficacy of different phenylurea derivatives can vary depending on the specific chemical structure and the target weed species.
While direct comparative data for this compound is limited in readily available literature, its structural similarity to other N-methoxy-N-methyl substituted phenylureas, such as linuron, suggests a comparable mode of action.[3] The following table summarizes the herbicidal activity of several common phenylurea herbicides against various weed species, providing a baseline for comparison. The data is presented as GR50 values (the herbicide concentration required to cause a 50% reduction in plant growth) or EC50 values (the concentration causing a 50% effect).
| Herbicide | Weed Species | Growth Stage | GR50 / EC50 | Reference |
| Diuron | Echinochloa crus-galli (Barnyardgrass) | Pre-emergence | - | [4] |
| Diuron | Various microalgae | - | 3.0–27.4 μg/L (EC50) | [5] |
| Linuron | Amaranthus retroflexus (Redroot Pigweed) | Pre-emergence | 0.15 kg/ha | [6] |
| Linuron | Chenopodium album (Common Lambsquarters) | Pre-emergence | 0.12 kg/ha | [6] |
| Isoproturon | Alopecurus myosuroides (Black-grass) | Post-emergence | 1.0 - 2.5 kg/ha | [7] |
| Isoproturon | Phalaris minor | Post-emergence | Resistance observed | [7] |
| Isoproturon | Various microalgae | - | 12.4–41.6 μg/L (EC50) | [5] |
| Chlorotoluron | Alopecurus myosuroides (Black-grass) | Pre-emergence | 1.5 - 3.0 kg/ha | [8] |
| Metobromuron | Various annual broadleaf and grass weeds | Pre-emergence | - | [9] |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for two key experiments used to evaluate the herbicidal activity of phenylurea compounds.
Whole-Plant Pot Study for Herbicidal Efficacy
This experiment assesses the overall herbicidal effect of a compound on whole plants grown in a controlled environment.
1. Plant Material and Growth Conditions:
- Select a target weed species (e.g., Alopecurus myosuroides for grass control or Chenopodium album for broadleaf control).
- Sow seeds in pots (e.g., 10 cm diameter) filled with a standardized soil mix.
- Grow plants in a greenhouse or growth chamber with controlled temperature (e.g., 22°C day/18°C night), humidity, and photoperiod (e.g., 16-hour light/8-hour dark).
2. Herbicide Application:
- Prepare a stock solution of the test herbicide (e.g., this compound, Diuron, etc.) in a suitable solvent (e.g., acetone with a surfactant).
- For pre-emergence application, apply the herbicide solution to the soil surface immediately after sowing.
- For post-emergence application, apply the herbicide solution to the foliage of the plants at a specific growth stage (e.g., 2-3 leaf stage) using a laboratory sprayer to ensure uniform coverage.
- Include a control group treated only with the solvent and surfactant.
3. Data Collection and Analysis:
- Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
- At the end of the experiment, harvest the above-ground biomass, dry it in an oven (e.g., at 70°C for 48 hours), and weigh it.
- Calculate the percent growth reduction compared to the control group.
- Determine the GR50 value by performing a dose-response analysis with a range of herbicide concentrations.
Photosystem II (PSII) Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on the photosynthetic electron transport chain.
1. Thylakoid Membrane Isolation:
- Isolate thylakoid membranes from young, healthy leaves of a suitable plant species (e.g., spinach) using a standard protocol involving homogenization and differential centrifugation.
- Determine the chlorophyll concentration of the isolated thylakoids spectrophotometrically.
2. Oxygen Evolution Measurement:
- Use a Clark-type oxygen electrode to measure the rate of light-dependent oxygen evolution.
- The reaction mixture should contain isolated thylakoids, a suitable buffer (e.g., HEPES), and an artificial electron acceptor (e.g., 2,6-dichloroindophenol, DCPIP).
- Add various concentrations of the test herbicide to the reaction mixture and incubate for a short period.
- Initiate the reaction by illuminating the sample with a light source of known intensity.
3. Data Analysis:
- Record the rate of oxygen evolution for each herbicide concentration.
- Calculate the percent inhibition of oxygen evolution compared to a control without the herbicide.
- Determine the IC50 value (the concentration of herbicide that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the herbicide concentration.
Visualizing the Process
To better understand the experimental process and the herbicide's mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for a whole-plant pot study.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. pomais.com [pomais.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin [mdpi.com]
- 5. Different sensitivities of photosystem II in green algae and cyanobacteria to phenylurea and phenol-type herbicides: effect on electron donor side [agris.fao.org]
- 6. redalyc.org [redalyc.org]
- 7. ccsenet.org [ccsenet.org]
- 8. researchgate.net [researchgate.net]
- 9. apvma.gov.au [apvma.gov.au]
A Comparative Guide to 1-Methoxy-3-phenylurea and N,N-dimethyl-substituted Phenylurea Herbicides for Researchers
This guide provides a detailed comparison of 1-Methoxy-3-phenylurea and N,N-dimethyl-substituted phenylurea herbicides, focusing on their performance, mechanism of action, and supporting experimental data. The content is tailored for researchers, scientists, and professionals in drug development, offering objective insights into these two classes of photosystem II inhibiting herbicides.
Mechanism of Action: Inhibition of Photosystem II
Both this compound and N,N-dimethyl-substituted phenylurea herbicides share a common primary mechanism of action: the inhibition of photosynthesis at Photosystem II (PSII).[1] These herbicides interrupt the photosynthetic electron transport chain by binding to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. This binding blocks the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. The blockage of electron flow leads to a cascade of events, including the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death.
dot
Caption: Signaling pathway of phenylurea herbicide-mediated inhibition of Photosystem II.
Quantitative Performance Comparison
Direct comparative studies providing IC50 or EC50 values for this compound and N,N-dimethyl-substituted phenylureas under identical experimental conditions are limited in publicly available literature. However, data from studies on representative compounds from each class can provide valuable insights into their relative herbicidal efficacy.
One study on an experimental N-methoxy-N-methyl-substituted phenylurea, 1-(m-t-butylacetamidophenyl)-3-methyl-3-methoxy urea (R-24191), which is structurally similar to this compound, concluded that the concentrations required to inhibit various photosynthetic reactions were "very similar" to those of the widely used N,N-dimethyl-substituted herbicide, diuron.
The following tables summarize quantitative data on the herbicidal activity of representative compounds from each class, compiled from various studies. It is important to note that these values were not obtained from a single, direct comparative experiment and thus should be interpreted with caution.
Table 1: Inhibition of Photosynthetic Activity by a this compound Analog (R-24191)
| Photosynthetic Reaction | Test System | Concentration (µM) | % Inhibition |
| O₂ Evolution (CO₂ Fixation) | Isolated Spinach Leaf Cells | 1 | 51 |
| O₂ Evolution (CO₂ Fixation) | Isolated Spinach Leaf Cells | 10 | 95 |
| Photoreduction of NADP | Isolated Chloroplasts | 0.1 | 55 |
| Photoreduction of NADP | Isolated Chloroplasts | 1 | 92 |
Table 2: Herbicidal Activity of N-methoxy-N-methyl and N,N-dimethyl Phenylureas on Aquatic Plants
| Herbicide | Substitution Class | Test Organism | Endpoint | EC50 (µg/L) |
| Linuron | N-methoxy-N-methyl | Elodea nuttallii | PSII Electron Flow | 8.3 |
| Linuron | N-methoxy-N-methyl | Ceratophyllum demersum | PSII Electron Flow | 8.7 |
| Linuron | N-methoxy-N-methyl | Spirogyra sp. | PSII Electron Flow | 25.1 |
| Linuron | N-methoxy-N-methyl | Scenedesmus acutus | PSII Electron Flow | 17 |
| Diuron | N,N-dimethyl | Lemna minor | Growth Inhibition | 25 |
Table 3: Phytotoxicity of Diuron (N,N-dimethyl) on Higher Plants
| Plant Species | Endpoint | ED50 (mg/kg soil) |
| Canola | Shoot Biomass Inhibition | 0.03 (sand), 0.07 (loamy sand) |
| Canola | Root Dry Weight Reduction | 0.01 (sand), 0.06 (loamy sand) |
| Wheat | Shoot Biomass Inhibition | 0.11 (sand), 0.24 (loamy sand) |
| Wheat | Root Growth Inhibition | 0.14 (sand), 0.19 (loamy sand) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to evaluate the performance of these herbicides.
Protocol 1: Algal Growth Inhibition Test (Based on OECD 201)
This test assesses the effect of a substance on the growth of a freshwater green alga.
1. Test Organism: Chlorella vulgaris or other suitable green algae species. 2. Culture Medium: A standard algal growth medium (e.g., BG-11). 3. Test Solutions:
- Prepare a stock solution of the herbicide in a suitable solvent.
- Create a series of test concentrations by diluting the stock solution in the culture medium. A geometric series of at least five concentrations is recommended.
- Include a control (medium only) and a solvent control if the solvent concentration exceeds 0.1%. 4. Experimental Setup:
- Inoculate sterile test flasks containing the different herbicide concentrations with a known density of exponentially growing algal cells (e.g., 10⁴ cells/mL).
- Incubate the flasks under continuous, uniform illumination (e.g., 60-120 µE/m²/s) and constant temperature (21-24°C) for 72 hours.
- Ensure constant shaking or stirring to keep the algae in suspension. 5. Data Collection:
- Measure the algal biomass (cell concentration) at the start and at 24, 48, and 72 hours using a cell counter or by measuring surrogate parameters like chlorophyll fluorescence or optical density. 6. Data Analysis:
- Calculate the average specific growth rate for each concentration.
- Determine the EC50 value (the concentration that causes a 50% inhibition of growth) by plotting the percentage inhibition of the growth rate against the logarithm of the herbicide concentration and fitting a suitable regression model.
dot
Caption: Experimental workflow for an algal growth inhibition assay.
Protocol 2: Photosystem II Inhibition Assay using Chlorophyll Fluorescence
This method provides a rapid and non-invasive assessment of PSII activity.
1. Plant Material: Algal cultures, leaf discs from a sensitive plant species, or whole plants. 2. Instrumentation: A Pulse-Amplitude-Modulated (PAM) fluorometer. 3. Procedure:
- Dark-adapt the plant material for at least 15-30 minutes.
- Expose the material to different concentrations of the herbicide for a defined period.
- Measure the minimal fluorescence (F₀) by applying a weak measuring light.
- Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
- The maximum quantum yield of PSII photochemistry is calculated as Fv/Fm = (Fm - F₀) / Fm. 4. Data Analysis:
- Plot the Fv/Fm values against the herbicide concentration.
- The IC50 value (the concentration causing 50% inhibition of the maximum quantum yield) can be determined from the dose-response curve.
Protocol 3: Whole-Plant Phytotoxicity Assay
This assay evaluates the overall effect of the herbicide on plant growth and health.
1. Test Species: Select a sensitive plant species (e.g., Brassica napus, Avena sativa). 2. Growth Conditions: Grow plants from seed in pots containing a standardized soil or sand medium in a controlled environment (growth chamber or greenhouse). 3. Herbicide Application:
- Apply the herbicides at various doses (e.g., as a soil drench for pre-emergence activity or as a foliar spray for post-emergence activity).
- Include an untreated control group. 4. Assessment:
- Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete kill).
- At the end of the experiment, harvest the above-ground biomass, dry it to a constant weight, and record the dry weight. 5. Data Analysis:
- Calculate the percent reduction in biomass compared to the control.
- Determine the ED50 value (the dose causing a 50% reduction in plant biomass) from the dose-response curve.
Structure-Activity Relationship
The herbicidal activity of phenylurea compounds is significantly influenced by the nature and position of substituents on the phenyl ring and the urea nitrogen atoms.
dot
Caption: Logical relationship of phenylurea structure to herbicidal activity.
For N,N-dimethyl-substituted phenylureas, the presence of electron-withdrawing groups on the phenyl ring, such as chlorine atoms in diuron, generally enhances herbicidal activity. The two methyl groups on the terminal nitrogen are also important for activity.
In the case of this compound and its analogs like linuron, the substitution of one methyl group with a methoxy group on the terminal nitrogen maintains high herbicidal activity. This suggests that the presence of one methyl and one methoxy group on the urea nitrogen can confer a similar or, in some cases, slightly different spectrum of activity compared to the N,N-dimethyl substitution pattern. The overall lipophilicity and electronic properties of the molecule, determined by the combination of all substituents, are critical for its ability to reach and bind to the target site within the chloroplast.
References
Ecotoxicity Profile: 1-Methoxy-3-phenylurea and its Environmental Metabolites
A comparative guide for researchers and drug development professionals.
This guide provides a comparative analysis of the ecotoxicity of 1-Methoxy-3-phenylurea and its predicted environmental metabolites. Due to a lack of specific experimental ecotoxicity data for this compound, this comparison is based on the known metabolic pathways of structurally similar N-methoxy-N-methyl-substituted phenylurea herbicides and available ecotoxicity data for analogous compounds. The primary degradation of these herbicides typically involves N-demethylation and N-demethoxylation, ultimately leading to the formation of aniline and its derivatives, which have been shown to exhibit higher toxicity than the parent compounds.[1][2]
Predicted Metabolic Pathway of this compound
The metabolism of this compound is predicted to follow pathways similar to other N-methoxy-N-methyl-substituted phenylurea herbicides, involving key transformation steps.
Caption: Predicted metabolic degradation pathway of this compound.
Comparative Ecotoxicity Data
| Compound | Predicted Ecotoxicity | Supporting Evidence / Rationale |
| This compound | Data Deficient | No experimental ecotoxicity data found. The acute toxicity of many phenylurea herbicides is considered to be low.[3] |
| N-Phenylurea | Data Deficient | No specific ecotoxicity data found. As an intermediate metabolite, its environmental concentration is expected to be transient. |
| Aniline | High | Aniline and its derivatives are known to be more toxic than the parent phenylurea herbicides.[1] Ecotoxicity data for aniline shows a wide range of LC50 values for fish (2,200-187,000 µg/L) and crustaceans (80-112,000 µg/L).[4] |
| Hydroxylated Metabolites | Moderate to High | Hydroxylation can either increase or decrease toxicity. For the related herbicide diuron, some hydroxylated metabolites showed similar toxicity to the parent compound, while others were more toxic.[5] |
Experimental Protocols
Standardized ecotoxicity tests are crucial for evaluating the environmental impact of chemical substances. The following are key experimental protocols relevant to the assessment of phenylurea herbicides and their metabolites.
Microtox® Assay
The Microtox® test is a rapid and widely used method for assessing the acute toxicity of water-soluble and solid-phase samples. It utilizes the bioluminescent bacterium Aliivibrio fischeri (formerly Vibrio fischeri). A reduction in the light output of the bacteria upon exposure to a toxicant is measured to determine the EC50 (the concentration that causes a 50% reduction in light emission).[6][7]
Workflow for Microtox® Assay:
Caption: General experimental workflow for the Microtox® assay.
Key Parameters:
-
Test Organism: Aliivibrio fischeri.[7]
-
Endpoint: Inhibition of bioluminescence (EC50).[5]
-
Exposure Duration: Typically 5, 15, and 30 minutes.[7]
-
Test Conditions: Temperature is maintained at 15°C.[8]
-
Procedure: The Basic Test protocol is recommended for samples of unknown toxicity and involves preparing serial dilutions of the sample.[8]
Activated Sludge Respiration Inhibition Test (OECD 209)
This test evaluates the effect of a substance on the respiration rate of microorganisms from activated sludge, which is a key component of wastewater treatment plants.[4][9][10] A decrease in the oxygen consumption rate indicates an inhibitory effect.
Key Parameters:
-
Test System: Activated sludge from a well-operated wastewater treatment plant.[10]
-
Endpoint: Inhibition of oxygen consumption (EC50 or No Observed Effect Concentration - NOEC).[4][11]
-
Exposure Duration: Typically 3 hours.[4]
-
Test Conditions: The test is conducted at a neutral pH (7.5 ± 0.5) and a temperature of 20 ± 2°C.[4][9]
-
Reference Substance: 3,5-dichlorophenol is often used as a reference toxicant to ensure the sensitivity of the test system.[10]
Ready Biodegradability (OECD 301)
The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[12] These tests are crucial for understanding the persistence of a substance in the environment.
Key Parameters:
-
Inoculum: Microorganisms from a source such as activated sludge or surface water.
-
Endpoints: The percentage of degradation is determined by measuring parameters like dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption.[12]
-
Pass Levels: For a substance to be considered readily biodegradable, it must typically achieve ≥70% DOC removal or ≥60% of the theoretical oxygen demand (ThOD) or theoretical CO2 (ThCO2) production within a 10-day window during the 28-day test period.[13]
-
Test Methods: Several methods exist within the OECD 301 guidelines, including the Closed Bottle Test (301D) and the Manometric Respirometry Test (301F).[14][15]
Logical Relationship of Ecotoxicity and Biodegradability Testing:
Caption: Interrelationship of key ecotoxicity and biodegradability tests.
References
- 1. fishersci.com [fishersci.com]
- 2. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Test No. 209: Activated Sludge, Respiration Inhibition Test (Carbon and Ammonium Oxidation) - Tox Lab [toxlab.co]
- 5. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 6. Microtox bioassay - Wikipedia [en.wikipedia.org]
- 7. Microtox / Ecotoxicology - [alsglobal.com.my]
- 8. modernwater.com [modernwater.com]
- 9. OECD 209: Activated Sludge Respiration Inhibition Test - Aropha [aropha.com]
- 10. OECD 209: Activated Sludge, Respiration Inhibition Test (Carbon and Ammonium Oxidation) | ibacon GmbH [ibacon.com]
- 11. OECD 209 - Activated Sludge, Respiration Inhibition Test (Carbon and Ammonium Oxidation) - Situ Biosciences [situbiosciences.com]
- 12. oecd.org [oecd.org]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 15. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
In Silico ADMET Profile of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl Urea Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in silico predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs. These compounds have shown potential as anticancer and antioxidant agents.[1] Their ADMET profiles are compared against established anticancer drugs and related immunomodulators to offer a broader perspective on their potential developability.
The successful progression of a drug candidate from discovery to clinical application hinges not only on its efficacy but also on its pharmacokinetic and safety profiles. In silico ADMET prediction serves as a crucial early-stage screening tool to identify compounds with favorable properties, thereby reducing the likelihood of late-stage attrition. This guide summarizes the predicted ADMET parameters for six novel urea analogs and provides a comparative benchmark against well-known drugs, including thalidomide and its derivatives, as well as several targeted cancer therapies.
Physicochemical Properties and Drug-Likeness
The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. Key parameters such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are assessed by Lipinski's rule of five, which provides a general guideline for oral bioavailability. The data presented in Table 1 summarizes these properties for the 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs and a panel of comparator drugs.
Table 1: Comparison of Physicochemical Properties and Drug-Likeness Parameters
| Compound | Molecular Formula | MW ( g/mol ) | LogP | H-Bond Acceptors | H-Bond Donors | Lipinski Violations |
| 7a: 1-(1,3-dioxoisoindolin-2-yl)-3-phenylurea | C₁₅H₁₁N₃O₃ | 281.27 | 1.85 | 4 | 2 | 0 |
| 7b: 1-(4-chlorophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | C₁₅H₁₀ClN₃O₃ | 315.71 | 2.55 | 4 | 2 | 0 |
| 7c: 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | C₁₅H₁₀BrN₃O₃ | 360.16 | 2.72 | 4 | 2 | 0 |
| 7d: 1-(4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | C₁₆H₁₃N₃O₄ | 311.29 | 1.82 | 5 | 2 | 0 |
| 7e: 1-(4-nitrophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | C₁₅H₁₀N₄O₅ | 326.26 | 1.89 | 6 | 2 | 0 |
| 7f: 1-(2-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | C₁₆H₁₃N₃O₄ | 311.29 | 1.82 | 5 | 2 | 0 |
| Thalidomide | C₁₃H₁₀N₂O₄ | 258.23 | 0.99 | 4 | 1 | 0 |
| Lenalidomide | C₁₃H₁₃N₃O₃ | 259.26 | 0.35 | 4 | 2 | 0 |
| Pomalidomide | C₁₃H₁₁N₃O₄ | 273.25 | 0.54 | 5 | 2 | 0 |
| Erlotinib | C₂₂H₂₃N₃O₄ | 393.44 | 3.43 | 7 | 1 | 0 |
| Imatinib | C₂₉H₃₁N₇O | 493.60 | 4.45 | 6 | 2 | 0 |
| Sorafenib | C₂₁H₁₆ClF₃N₄O₃ | 464.83 | 4.47 | 5 | 3 | 0 |
| Sunitinib | C₂₂H₂₇FN₄O₂ | 398.48 | 4.15 | 5 | 2 | 0 |
Data generated using SwissADME web server.
All six of the 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs (7a-f) demonstrate adherence to Lipinski's rule of five, suggesting a higher likelihood of oral bioavailability. Their predicted LogP values fall within a range indicative of good membrane permeability without being excessively lipophilic, which can sometimes lead to poor solubility and metabolic instability.
Pharmacokinetic Predictions
The journey of a drug through the body is a complex process. The following tables provide in silico predictions for key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion.
Absorption and Distribution
Effective oral drug action is contingent on sufficient absorption from the gastrointestinal tract and distribution to the target tissues. Table 2 outlines the predicted intestinal absorption, Caco-2 cell permeability (an in vitro model for intestinal permeability), and blood-brain barrier (BBB) penetration.
Table 2: Predicted Absorption and Distribution Parameters
| Compound | Human Intestinal Absorption (%) | Caco-2 Permeability (log Papp) | BBB Permeant | P-gp Substrate |
| 7a: 1-(1,3-dioxoisoindolin-2-yl)-3-phenylurea | >90% | 0.96 | Yes | No |
| 7b: 1-(4-chlorophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | >90% | 1.16 | Yes | No |
| 7c: 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | >90% | 1.20 | Yes | No |
| 7d: 1-(4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | >90% | 0.95 | Yes | No |
| 7e: 1-(4-nitrophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | >90% | 0.94 | Yes | No |
| 7f: 1-(2-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | >90% | 0.95 | Yes | No |
| Thalidomide | >90% | 0.45 | Yes | No |
| Lenalidomide | >90% | -0.21 | No | No |
| Pomalidomide | >90% | 0.17 | Yes | No |
| Erlotinib | >90% | 1.10 | Yes | Yes |
| Imatinib | >90% | 0.82 | No | Yes |
| Sorafenib | >90% | 1.26 | Yes | Yes |
| Sunitinib | >90% | 1.15 | Yes | Yes |
Data generated using pkCSM and SwissADME web servers.
The urea analogs are predicted to have high human intestinal absorption. Notably, all six analogs are predicted to be capable of permeating the blood-brain barrier, which could be advantageous for treating central nervous system malignancies but may also pose a risk of off-target neurological effects. Unlike several of the comparator drugs, none of the novel analogs are predicted to be substrates of P-glycoprotein (P-gp), an efflux pump that can limit drug distribution to tissues.
Metabolism
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. Table 3 shows the predicted inhibitory activity of the compounds against key CYP isoforms.
Table 3: Predicted Cytochrome P450 Inhibition Profile
| Compound | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| 7a: 1-(1,3-dioxoisoindolin-2-yl)-3-phenylurea | No | No | Yes | No | No |
| 7b: 1-(4-chlorophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | No | No | Yes | No | No |
| 7c: 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | No | No | Yes | No | No |
| 7d: 1-(4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | No | No | No | No | No |
| 7e: 1-(4-nitrophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | No | No | No | No | No |
| 7f: 1-(2-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | No | No | No | No | No |
| Thalidomide | No | No | No | No | No |
| Lenalidomide | No | No | No | No | No |
| Pomalidomide | No | No | No | No | No |
| Erlotinib | Yes | No | No | No | Yes |
| Imatinib | Yes | Yes | Yes | Yes | Yes |
| Sorafenib | No | Yes | Yes | Yes | Yes |
| Sunitinib | No | No | No | Yes | Yes |
Data generated using pkCSM and SwissADME web servers.
The majority of the novel urea analogs are predicted to have a low potential for CYP-mediated drug-drug interactions, with the exception of analogs 7a, 7b, and 7c, which are predicted to inhibit CYP2C9. This is a favorable characteristic compared to several of the established drugs, such as imatinib and sorafenib, which are predicted to inhibit multiple CYP isoforms.
Toxicity Predictions
Early assessment of potential toxicity is critical in drug development. Table 4 provides predictions for several key toxicity endpoints.
Table 4: Predicted Toxicity Profile
| Compound | AMES Mutagenicity | hERG I Inhibition | Hepatotoxicity | Skin Sensitization | Oral Rat Acute Toxicity (LD₅₀, mol/kg) |
| 7a: 1-(1,3-dioxoisoindolin-2-yl)-3-phenylurea | No | No | Yes | No | 2.535 |
| 7b: 1-(4-chlorophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | No | No | Yes | No | 2.488 |
| 7c: 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | No | No | Yes | No | 2.454 |
| 7d: 1-(4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | No | No | Yes | No | 2.569 |
| 7e: 1-(4-nitrophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Yes | No | Yes | No | 2.511 |
| 7f: 1-(2-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | No | No | Yes | No | 2.569 |
| Thalidomide | No | No | No | No | 2.899 |
| Lenalidomide | No | No | No | No | 2.921 |
| Pomalidomide | No | No | Yes | No | 2.766 |
| Erlotinib | No | No | No | No | 2.493 |
| Imatinib | No | No | Yes | No | 2.753 |
| Sorafenib | No | Yes | Yes | No | 2.513 |
| Sunitinib | No | No | Yes | No | 2.618 |
Data generated using pkCSM web server.
A potential area of concern for the novel urea analogs is hepatotoxicity, as all are predicted to be hepatotoxic. This is a finding that aligns with the initial qualitative predictions from the source literature.[1] Additionally, the nitro-substituted analog (7e) is predicted to be mutagenic in the AMES test. None of the analogs are predicted to be hERG inhibitors, which is a positive indicator for cardiovascular safety. The predicted acute toxicity values are within a range comparable to the established drugs.
Experimental Protocols
In Silico ADMET Prediction Methodology
The in silico ADMET predictions presented in this guide were generated using the pkCSM and SwissADME web servers. These platforms utilize a combination of graph-based signatures, pharmacophore modeling, and machine learning algorithms to predict the pharmacokinetic and toxicological properties of small molecules from their chemical structures.
Protocol:
-
Input Preparation: The chemical structures of the 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs and the comparator drugs were converted to the Simplified Molecular Input Line Entry System (SMILES) format.
-
Submission to Web Servers: The SMILES string for each compound was submitted to the prediction modules of the pkCSM (--INVALID-LINK--) and SwissADME (--INVALID-LINK--) web servers.
-
Parameter Selection: A comprehensive suite of ADMET parameters was selected for prediction, covering physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity endpoints.
-
Data Collection: The predicted numerical and categorical data for each parameter were collected from the output of the web servers.
-
Data Curation and Tabulation: The collected data was organized into the comparison tables presented in this guide. For parameters predicted by both servers, a consensus or the more conservative estimate was used.
Visualizing the In Silico Workflow
The following diagram illustrates the typical workflow for in silico ADMET prediction in the early stages of drug discovery.
Caption: Workflow for in silico ADMET prediction.
References
Comparative analysis of 1-Methoxy-3-phenylurea synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methodologies for obtaining 1-Methoxy-3-phenylurea, a molecule of interest in pharmaceutical and materials science research. The methods are evaluated based on their reaction conditions, yields, and the nature of the starting materials, offering researchers a comprehensive overview to select the most suitable approach for their specific needs.
Method 1: Reaction of Phenyl Isocyanate with Methoxyamine Hydrochloride
This approach represents a direct and efficient route to this compound. The synthesis involves the nucleophilic addition of methoxyamine to the highly electrophilic isocyanate group of phenyl isocyanate. Methoxyamine is typically used as its hydrochloride salt, which requires the presence of a base, such as triethylamine, to liberate the free amine for the reaction.
Experimental Protocol
To a stirred solution of methoxyamine hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, triethylamine (1.1 eq) is added at 0 °C under an inert atmosphere. Phenyl isocyanate (1.0 eq) is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound. This method is analogous to the synthesis of other phenylurea derivatives where an isocyanate is reacted with an amine hydrochloride.
Method 2: Phosgene-Mediated Synthesis from Aniline and Methoxyamine
This classical approach avoids the direct handling of phenyl isocyanate and instead generates a reactive intermediate from aniline and a phosgene equivalent, such as triphosgene. This intermediate, a phenylcarbamoyl chloride, is then reacted with methoxyamine to form the final product.
Experimental Protocol
In a well-ventilated fume hood, a solution of aniline (1.0 eq) and a base, such as pyridine or triethylamine (1.1 eq), in an anhydrous aprotic solvent like toluene or tetrahydrofuran is cooled to 0 °C. A solution of a phosgene equivalent, for instance, triphosgene (0.4 eq), in the same solvent is added dropwise. The reaction mixture is stirred at low temperature for 1-2 hours to form the phenylcarbamoyl chloride intermediate. Subsequently, a solution of methoxyamine (1.0 eq) and a base (1.1 eq) is added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for an additional 4-6 hours. The workup procedure is similar to Method 1, involving aqueous washes, drying of the organic phase, and purification of the product.
Comparative Data
| Parameter | Method 1: Phenyl Isocyanate | Method 2: Phosgene-Mediated |
| Starting Materials | Phenyl isocyanate, Methoxyamine hydrochloride | Aniline, Phosgene equivalent (e.g., Triphosgene), Methoxyamine |
| Key Reagents | Triethylamine | Pyridine or Triethylamine |
| Reaction Steps | One-pot | Two-step, one-pot variation possible |
| Typical Yield | High | Moderate to High |
| Reaction Time | 2-4 hours | 5-8 hours |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Safety Considerations | Phenyl isocyanate is a lachrymator and toxic. | Phosgene and its equivalents are highly toxic and require specialized handling. |
Synthesis Pathways
Caption: Comparative synthetic routes to this compound.
Conclusion
Comparing Antibody Cross-Reactivity for Phenylurea Herbicide Detection
A detailed analysis of antibody performance in immunoassays, providing researchers with comparative data and standardized protocols for the detection of phenylurea herbicides.
This guide offers a comparative analysis of antibody cross-reactivity for various phenylurea herbicides, a class of compounds widely used in agriculture. For researchers and professionals in drug development and environmental monitoring, understanding the specificity of these antibodies is crucial for accurate detection and quantification. This document provides a summary of quantitative data from multiple studies, detailed experimental protocols for immunoassays, and a visual representation of the experimental workflow.
Quantitative Cross-Reactivity Data
The cross-reactivity of antibodies against different phenylurea herbicides is a critical performance metric. The following tables summarize the 50% inhibition concentration (IC50) values and the percentage of cross-reactivity (% CR) from two distinct studies. A lower IC50 value indicates a higher sensitivity of the antibody for the specific herbicide.
One study established an indirect competitive enzyme-linked immunosorbent assay (icELISA) using a monoclonal antibody for the detection of 12 different phenylurea herbicides[1][2]. Another study utilized a polyclonal antibody raised against fluometuron and tested its cross-reactivity with six other structurally similar phenylurea herbicides[3][4].
Table 1: Cross-Reactivity of a Monoclonal Antibody Against Various Phenylurea Herbicides [1][2]
| Phenylurea Herbicide | IC50 (μg/L) | Cross-Reactivity (%) |
| Monuron | 1.7 | 100 |
| Metoxuron | 2.5 | 68.0 |
| Chlortoluron | 3.2 | 53.1 |
| Isoproturon | 4.1 | 41.5 |
| Diuron | 6.8 | 25.0 |
| Linuron | 11.5 | 14.8 |
| Metobromuron | 15.6 | 10.9 |
| Chlorbromuron | 22.4 | 7.6 |
| Buturon | 35.7 | 4.8 |
| Neburon | 88.2 | 1.9 |
| Fluometuron | 125.6 | 1.4 |
| Siduron | 920.7 | 0.2 |
Cross-reactivity is calculated relative to Monuron.
Table 2: Cross-Reactivity of a Polyclonal Antibody (Anti-Fluometuron) Against Phenylurea Herbicides [3][4]
| Phenylurea Herbicide | IC50 (μg/L) | Cross-Reactivity (%) |
| Fluometuron | 1.67 | 100 |
| Chlortoluron | 2.01 | 83.1 |
| Chloroxuron | 2.87 | 58.2 |
| Diuron | 4.15 | 40.2 |
| Metobromuron | 8.33 | 20.0 |
| Fenuron | 11.61 | 14.4 |
| Isoproturon | 42.71 | 3.9 |
Cross-reactivity is calculated relative to Fluometuron.
Experimental Protocols
The following is a detailed methodology for a typical indirect competitive Enzyme-Linked Immunosorbent Assay (icELISA) used in the cross-reactivity studies.
Materials and Reagents:
-
96-well polystyrene microtiter plates
-
Hapten-Ovalbumin (OVA) conjugate (coating antigen)
-
Monoclonal or polyclonal antibody specific to a phenylurea herbicide
-
Phenylurea herbicide standards
-
Peroxidase-labeled secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Phosphate-buffered saline (PBS)
-
PBST (PBS with Tween-20) for washing
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB/H2O2)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the hapten-OVA conjugate in a coating buffer and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C or for 3 hours at 37°C[5].
-
Washing: Wash the plate three times with PBST to remove any unbound coating antigen.
-
Blocking: Add 250 µL of blocking buffer to each well and incubate for 2 hours at 37°C to prevent non-specific binding.
-
Competitive Reaction: After washing the plate three times with PBST, add 50 µL of the phenylurea herbicide standard solution (or sample) and 50 µL of the diluted primary antibody to each well. Incubate for 30-60 minutes at 37°C. During this step, the free herbicide and the coated herbicide-OVA conjugate compete for binding to the primary antibody[5].
-
Secondary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of the HRP-labeled secondary antibody diluted in PBS to each well and incubate for 30 minutes at 37°C[5].
-
Substrate Addition: Wash the plate three times with PBST. Add 100 µL of the TMB/H2O2 substrate solution to each well and incubate for 15 minutes at room temperature for color development.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well to terminate the color development reaction.
-
Measurement: Measure the absorbance at a primary wavelength of 450 nm using a microplate reader. A reference wavelength of 650 nm can also be used[1]. The color intensity is inversely proportional to the concentration of the phenylurea herbicide in the sample.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the indirect competitive ELISA protocol.
Caption: Workflow of an indirect competitive ELISA.
This guide provides a foundational understanding of antibody cross-reactivity in the context of phenylurea herbicide detection. The presented data and protocols can assist researchers in selecting the appropriate antibodies and designing robust immunoassays for their specific research needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Immunoassay for phenylurea herbicides: application of molecular modeling and quantitative structure-activity relationship analysis on an antigen-antibody interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Performance of different SPE cartridges for phenylurea herbicide extraction
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Solid-Phase Extraction (SPE) cartridges for the efficient extraction of phenylurea herbicides from environmental matrices.
The accurate determination of phenylurea herbicides in environmental samples is crucial for monitoring environmental quality and ensuring food safety. Solid-Phase Extraction (SPE) is a widely adopted technique for the selective extraction and preconcentration of these compounds from complex matrices prior to chromatographic analysis. The choice of SPE sorbent is a critical factor that significantly influences the recovery, reproducibility, and sensitivity of the analytical method. This guide provides a comprehensive comparison of the performance of different SPE cartridges, supported by experimental data, to aid researchers in selecting the most suitable cartridge for their analytical needs.
Performance Comparison of SPE Sorbents
The selection of an appropriate SPE sorbent depends on the physicochemical properties of the target analytes and the sample matrix. For phenylurea herbicides, which are moderately polar compounds, reversed-phase sorbents are commonly employed. The most prevalent choices include silica-based C18 and polymeric sorbents such as Oasis HLB.
Key Performance Parameters
The effectiveness of an SPE cartridge is evaluated based on several key parameters:
-
Recovery: The percentage of the analyte that is successfully extracted from the sample and eluted from the cartridge. High and reproducible recoveries are desirable.
-
Relative Standard Deviation (RSD): A measure of the precision and reproducibility of the extraction method. Lower RSD values indicate higher precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. Lower values indicate higher sensitivity.
The following tables summarize the performance of C18 and Oasis HLB cartridges for the extraction of various phenylurea herbicides from water samples, as reported in peer-reviewed studies.
Table 1: Performance Data for C18 SPE Cartridges in Phenylurea Herbicide Extraction
| Phenylurea Herbicide | Recovery (%) | RSD (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| Monuron | 93.3 - 110.0 | 4 - 6 | 0.82 - 1.29 | 1.0 | [1][2] |
| Diuron | 87.8 - 103.7 | < 12.3 | 0.82 - 1.29 | 1.0 | [3][4] |
| Linuron | 87.8 - 103.7 | < 12.3 | 0.82 - 1.29 | 1.0 | [3][4] |
| Metoxuron | 91.3 - 105.5 | 2 - 8 | 0.82 - 1.29 | 1.0 | [1][2] |
| Chlorbromuron | 85.2 - 110.0 | < 13 | 0.3 | 1.0 | [1] |
| Isoproturon | 59 (in spinach extract) | - | - | - | [5] |
Table 2: Performance Data for Oasis HLB SPE Cartridges in Phenylurea Herbicide Extraction
| Phenylurea Herbicide | Recovery (%) | RSD (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| Multiple Phenylureas | > 68 | < 9.7 | 2 - 20 (ng/L) | - | [3] |
| Multiple Pesticides | 70 - 120 | < 13.7 | - | - | [6] |
Table 3: Performance of Other Novel SPE Sorbents
| Sorbent | Phenylurea Herbicides | Recovery (%) | RSD (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| Magnetic Porous Carbon | Monuron | - | - | - | - | [7] |
| Nanosized Magnetic Sorbent | Tebuthiuron, Monolinuron, Isoproturon, Monuron | - | < 7 | 0.04 | 0.1 | [8] |
| MI-FPSE (CW 20 M) | Chlorbromuron, Diuron, Linuron, Metoxuron, Monuron | 85.2 - 110.0 | < 13 | 0.3 | 1.0 | [1] |
Discussion of Sorbent Performance
C18 (Octadecyl-silica): As a non-polar sorbent, C18 has been a traditional choice for the extraction of a wide range of organic compounds, including phenylurea herbicides.[4] It generally provides good recoveries for many phenylureas from aqueous samples.[4] However, its performance can be affected by the presence of highly polar co-extractives in complex matrices, and one study reported a lower recovery for isoproturon in a spinach extract.[5]
Oasis HLB (Hydrophilic-Lipophilic Balanced): This polymeric sorbent is designed to have a balanced polarity, allowing for the retention of a broader range of compounds, from polar to non-polar. Studies have shown that Oasis HLB can provide high and consistent recoveries for a large number of pesticides, including phenylureas, often outperforming C18, especially for multi-residue analysis.[3][6] The water-wettable nature of the sorbent also offers advantages in terms of method robustness.
Novel Sorbents: Recent research has focused on the development of novel sorbents with improved selectivity and efficiency. Magnetic solid-phase extraction (MSPE) using materials like magnetic porous carbon and nanosized magnetic sorbents offers the advantage of easy separation of the sorbent from the sample matrix.[7][8] Magnet-integrated fabric phase sorptive extraction (MI-FPSE) with specific coatings has also demonstrated excellent recovery and sensitivity for phenylurea herbicides.[1]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and adapting analytical methods. Below are generalized protocols for SPE using C18 and Oasis HLB cartridges for the extraction of phenylurea herbicides from water samples.
General SPE Workflow
The following diagram illustrates the typical workflow for solid-phase extraction of phenylurea herbicides.
References
- 1. Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 4. Simultaneous determination of sixteen phenylurea herbicides in water by high performance liquid chromatography and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. [Comprehensive undergraduate experiment: determination of phenylurea herbicide in tea by magnetic solid-phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An effective configuration for automated magnetic micro solid-phase extraction of phenylurea herbicides from water samples followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methoxy-3-phenylurea: A Comparative Analysis of its Anticancer Efficacy
An Emerging Candidate in Cancer Therapy
1-Methoxy-3-phenylurea is a synthetic compound belonging to the phenylurea class of molecules, which has garnered interest within the scientific community for its potential as an anticancer agent. This guide provides a comparative analysis of its efficacy, supported by available experimental data, and contextualizes its potential role alongside established anticancer therapies. Phenylurea derivatives are known to target various signaling pathways crucial for cancer cell proliferation and survival, making them a promising area of research for novel drug development.
Comparative Efficacy Against Cancer Cell Lines
To assess the anticancer potential of this compound and its derivatives, their cytotoxic effects have been evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard measure of its potency.
While specific IC50 values for this compound are not extensively documented in publicly available literature, data for closely related N-benzoyl-N'-phenylurea derivatives provide valuable insights into the potential efficacy of this class of compounds. For instance, N-4-methoxybenzoyl-N'-phenylurea has demonstrated significant anticancer activity.[1]
Below is a comparative summary of the IC50 values for a representative methoxy-phenylurea derivative and two standard chemotherapeutic agents, Sorafenib and Doxorubicin, across various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| N-4-methoxybenzoyl-N'-phenylurea | HeLa | Cervical Cancer | 6.50[1] |
| Sorafenib | A549 | Lung Cancer | 5.8 |
| MCF-7 | Breast Cancer | 7.3 | |
| PC-3 | Prostate Cancer | 4.5 | |
| Doxorubicin | HCT116 | Colon Cancer | 0.054[2] |
| PC3 | Prostate Cancer | 2.64[2] | |
| HepG2 | Liver Cancer | 0.147[2] |
Experimental Protocols
MTT Assay for Cell Viability
The efficacy of this compound and its analogs is primarily determined through the MTT assay. The following protocol outlines the general steps involved:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: A solution of MTT is added to each well and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Mechanism of Action: Targeting Key Signaling Pathways
Phenylurea derivatives, including this compound, are believed to exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways implicated are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways. These pathways regulate critical cellular processes such as proliferation, survival, and angiogenesis.
RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately controlling gene expression and cell cycle progression. Phenylurea compounds, notably Sorafenib, are known to inhibit Raf kinases (A-Raf, B-Raf, and c-Raf/Raf-1)[3]. By blocking Raf, these compounds can halt the downstream signaling cascade, leading to decreased cell proliferation and induction of apoptosis.
Figure 1. Inhibition of the RAS/RAF/MEK/ERK signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another critical intracellular signaling network that promotes cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. Phenylurea derivatives have been shown to interfere with this pathway, although the exact mechanisms can vary. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Figure 2. Potential inhibition of the PI3K/AKT/mTOR pathway.
Conclusion
This compound and its derivatives represent a promising class of compounds with potential as anticancer agents. While more extensive research is needed to fully elucidate the efficacy and mechanism of action of this compound itself, the available data on related compounds suggest that it likely targets key signaling pathways involved in cancer cell proliferation and survival. Further preclinical and clinical studies are warranted to determine its therapeutic potential and to identify specific cancer types where it may be most effective, both as a standalone therapy and in combination with existing treatments. The ease of synthesis and the potential for chemical modification also make this class of compounds attractive for further drug development efforts.
References
Unveiling the Cytotoxic Potential: A Comparative Analysis of Dichlorophenyl 1,3-Diphenylurea Appended Aryl Pyridine Derivatives
A deep dive into the anticancer properties of novel pyridine-urea compounds, this guide offers a comparative analysis of their cytotoxicity, supported by experimental data. Tailored for researchers, scientists, and drug development professionals, this document synthesizes findings on dichlorophenyl 1,3-diphenylurea appended aryl pyridine derivatives and their analogues, providing a foundation for further investigation and development.
The quest for novel anticancer agents has led to the exploration of a diverse range of synthetic compounds. Among these, derivatives of pyridine and urea have shown significant promise, with several approved anticancer drugs featuring these moieties.[1][2] This guide focuses on a specific class of these compounds: dichlorophenyl 1,3-diphenylurea appended aryl pyridine derivatives. These molecules have been investigated for their potential to inhibit key signaling pathways involved in cancer progression, such as those mediated by vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met.[3][4]
Comparative Cytotoxicity Data
The cytotoxic activity of these compounds is typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data presented below summarizes the IC50 values of several dichlorophenyl 1,3-diphenylurea appended aryl pyridine derivatives and related compounds against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dichlorophenyl Analogues | |||
| APPU2g (o-dichlorophenyl) | MCF-7 | 0.38 | [3] |
| APPU2h (o-dichlorophenyl) | MCF-7 | Not specified, superior to APPU2i | [3] |
| APPU2i (dichlorophenyl) | MCF-7 | 0.62 | [3] |
| Other Substituted Analogues | |||
| APPU2d (CH3) | MCF-7 | 21.5 | [3][4] |
| APPU2f (NO2) | MCF-7 | 1.15 | [3][4] |
| APPU2j | MCF-7 | 2.05 | [3][4] |
| APPU2k (OCH3) | MCF-7 | 1.95 | [3][4] |
| APPU2n | MCF-7 | 0.76 | [3][4] |
| APPU2d (CH3) | PC-3 | 3.42 | [3][4] |
| APPU2f (NO2) | PC-3 | 2.15 | [3][4] |
| APPU2j | PC-3 | 2.98 | [3][4] |
| APPU2k (OCH3) | PC-3 | 3.11 | [3][4] |
| APPU2n | PC-3 | 1.85 | [3][4] |
| Reference Compounds | |||
| Cabozantinib | MCF-7 | 1.06 | [3][4] |
| Cabozantinib | PC-3 | 2.01 | [3][4] |
| Doxorubicin | MCF-7 | 1.93 | [2][5] |
| Sorafenib | MCF-7 | 4.50 | [2][5] |
Note: The table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.
From the data, it is evident that the substitution on the phenyl ring significantly influences the cytotoxic activity. For instance, the ortho-dichlorophenyl analogues (APPU2g and APPU2h) demonstrated superior cytotoxic activity compared to the dichlorophenyl analogue without an ortho substituent (APPU2i).[3] Furthermore, electron-withdrawing groups like nitro (NO2) in APPU2f resulted in lower IC50 values, indicating higher potency, compared to electron-donating groups like methyl (CH3) in APPU2d.[3] Notably, several of the synthesized compounds exhibited potent cytotoxicity, with IC50 values in the sub-micromolar to low micromolar range, and some, like APPU2n, showed greater potency than the reference drug cabozantinib against the MCF-7 cell line.[3][4]
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
The cytotoxic effects of these dichlorophenyl 1,3-diphenylurea appended aryl pyridine derivatives are often attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Two primary targets that have been identified are VEGFR-2 and c-MET .[3][4]
Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades, ultimately leading to apoptosis (programmed cell death) and a reduction in tumor growth. For example, compound 2n was found to induce apoptosis in MCF-7 cells, arresting the cell cycle in the G2/M phase and affecting the expression of apoptosis-related genes such as P53, Bax, caspases 3 and 9, and the anti-apoptotic gene Bcl-2.[3]
Below are diagrams illustrating the experimental workflow and the targeted signaling pathways.
Caption: General workflow of the MTT assay for determining cytotoxicity.
Caption: Inhibition of VEGFR-2 and c-MET signaling pathways by the compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-Methoxy-3-phenylurea: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 1-Methoxy-3-phenylurea, a compound that requires careful management due to its potential health hazards.
Hazard Profile and Safety Summary
This compound is classified with the following hazards:
Adherence to the safety protocols outlined in the product's Safety Data Sheet (SDS) is mandatory.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, the following personal protective equipment should be worn:
| PPE Category | Specific Recommendations |
| Hand Protection | Wear suitable protective gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use chemical safety goggles or a face shield. |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | In case of dust formation, use a NIOSH-approved respirator. |
Step-by-Step Disposal Procedure
The recommended and compliant method for the disposal of this compound is through an approved hazardous waste management service. On-site chemical neutralization is not advised without specific, validated protocols and institutional approval.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be in good condition and compatible with the chemical.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Packaging and Labeling:
- The waste container must be securely closed.
- Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., skull and crossbones for acute toxicity, exclamation mark for skin/eye irritation).
3. Storage Pending Disposal:
- Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
- Ensure the storage area is away from incompatible materials.
4. Arranging for Disposal:
- Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
- Provide the contractor with the Safety Data Sheet (SDS) for this compound.
5. Spill Management:
- In the event of a spill, evacuate the immediate area if necessary.
- Wear the appropriate PPE as listed above.
- Carefully sweep or vacuum the spilled solid material, avoiding dust generation.
- Collect the spilled material in a designated hazardous waste container.
- Clean the spill area with a suitable solvent (e.g., as recommended by your EHS department) and collect the cleaning materials as hazardous waste.
- Ventilate the area.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the manufacturer's Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. All procedures must be conducted in accordance with local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
